MLT-943
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2/c1-8(28-2)14-10(7-22-13-6-12(17)25-26(13)14)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H3,(H2,21,23,24,27)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUACZRXUZAJD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dapansutrile (OLT1177), a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (formerly OLT1177) is an orally active, small-molecule inhibitor that selectively targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Dysregulation and persistent activation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and autoimmune diseases, including gout, osteoarthritis, atherosclerosis, and neurodegenerative disorders.[4] Dapansutrile was developed by Olatec Therapeutics to specifically inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
Core Mechanism of Action
The primary mechanism of action of dapansutrile is the direct inhibition of the NLRP3 inflammasome.[4] It achieves this by targeting the ATPase activity of the NLRP3 protein, which is a crucial step for the assembly and activation of the inflammasome complex.[4] By inhibiting NLRP3 ATPase, dapansutrile prevents the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[4] This blockade of inflammasome assembly effectively halts the auto-activation of caspase-1.[4] Active caspase-1 is responsible for the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2][3] Consequently, dapansutrile's inhibition of this pathway leads to a significant reduction in the secretion of IL-1β and IL-18, key mediators of inflammatory responses.[4]
Furthermore, dapansutrile has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[4] Importantly, dapansutrile's inhibitory action is selective for the NLRP3 inflammasome; it does not affect the activity of other inflammasomes like NLRC4 or AIM2, nor does it alter the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[3][4]
Molecular docking and dynamics studies suggest that dapansutrile may also exert its anti-inflammatory effects by acting on multiple targets, including hindering the chemotaxis and activation of inflammatory cells by regulating cytokines and chemokines such as IL-6, TNF, and CXCL8.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of dapansutrile.
Table 1: In Vitro Inhibition Data
| Parameter | Cell Type | Concentration | Percent Inhibition | Reference |
| IL-1β Secretion | Human-derived macrophages | 1 µM | 60% | [4] |
| IL-18 Secretion | Human-derived macrophages | 1 µM | 70% | [4] |
| Pyroptosis | Human-derived macrophages | 10 µM | 25-40% | [4] |
| NLRP3 ATPase Activity | Recombinant human NLRP3 | 1 µM | 60% | [4] |
| LPS-induced IL-1β Release | Monocytes from CAPS patients | Not Specified | 36-84% | [7] |
Table 2: Phase 1 Clinical Trial Pharmacokinetics (Single Oral Dose)
| Dose | N | Cmax (ng/mL) | AUC0-t (h*ng/mL) | Reference |
| 100 mg | 5 | 2,700 | 76,457.07 | [4] |
| 300 mg | 5 | 9,800 | 324,650.71 | [4] |
| 1000 mg | 5 | 32,000 | 918,963.50 | [4] |
Table 3: Phase 2a Gout Flare Trial - Patient-Reported Joint Pain Reduction
| Dose | Day 3 Mean Reduction | Day 7 Mean Reduction | Reference |
| 100 mg/day | 52.4% | 82.1% | [8] |
| 300 mg/day | 68.4% | 84.2% | [8] |
| 1000 mg/day | 55.8% | 68.9% | [8] |
| 2000 mg/day | 57.6% | 83.9% | [8] |
Experimental Protocols
1. In Vitro IL-1β and IL-18 Inhibition Assay in Human Macrophages
-
Cell Culture: Human-derived macrophages are cultured in appropriate media.[4]
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome.[7]
-
Treatment: Cells are treated with varying concentrations of dapansutrile.[7]
-
Activation: The NLRP3 inflammasome is then activated with a secondary stimulus, such as ATP.
-
Quantification: The levels of secreted IL-1β and IL-18 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis: The percentage inhibition of cytokine secretion by dapansutrile is calculated relative to vehicle-treated control cells.
2. NLRP3 ATPase Activity Assay
-
Reaction Setup: Purified recombinant human NLRP3 protein is incubated with dapansutrile in a reaction buffer at 37°C.[9]
-
ATP Addition: Ultra-Pure ATP is added to the mixture to initiate the ATPase reaction, and the incubation continues at 37°C.[9]
-
Reaction Termination: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining unreacted ATP.[9]
-
Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[9]
-
Measurement: The luminescence is measured using a luminometer, and the amount of ADP generated is proportional to the ATPase activity.
-
Data Analysis: The inhibitory effect of dapansutrile on NLRP3 ATPase activity is determined by comparing the signal from dapansutrile-treated samples to that of vehicle-treated controls.
Visualizations
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Caption: Mechanism of Action of Dapansutrile.
Caption: In Vitro NLRP3 Inhibition Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
MLT-943: A Potent and Selective MALT1 Protease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MLT-943 is a potent, selective, and orally active small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical component of the Carma-Bcl10-MALT1 (CBM) signalosome complex, which plays a central role in T-cell and B-cell receptor signaling pathways. By inhibiting the proteolytic activity of MALT1, this compound effectively modulates immune responses, demonstrating therapeutic potential in preclinical models of autoimmunity and certain B-cell malignancies. This document provides a comprehensive overview of the technical details surrounding this compound, including its target, mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Target and Mechanism of Action
The primary molecular target of this compound is the protease activity of MALT1.[1][2][3][4] MALT1, a paracaspase, is a key downstream effector of antigen receptor signaling in lymphocytes. Upon T-cell or B-cell receptor activation, the CBM complex is formed, leading to the activation of MALT1's protease function. Activated MALT1 cleaves several substrates, including CYLD, A20, and RelB, which ultimately results in the activation of the NF-κB signaling pathway. NF-κB activation is crucial for lymphocyte activation, proliferation, and survival.
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of MALT1.[1] This inhibition prevents the cleavage of MALT1 substrates, thereby attenuating NF-κB activation and subsequent downstream cellular events, such as the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][5][6]
Signaling Pathway
The following diagram illustrates the role of MALT1 in the T-cell receptor signaling pathway and the point of intervention for this compound.
Quantitative Pharmacological Data
The potency and activity of this compound have been characterized in various in vitro and in vivo assays.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | Species | IC50 (µM) | Reference(s) |
| IL-2 Reporter Gene Assay | Jurkat T-cells | Human | 0.04 | [4][5] |
| IL-2 Secretion | PBMC | Human | 0.07-0.09 | [2][6] |
| IL-2 Secretion | Whole Blood | Human | 0.6-0.8 | [2][6] |
| IL-2 Release | PBMC | Human | 0.074 | [4][5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (nM) | Reference(s) |
| Rat | 3 mg/kg (single dose) | p.o. | 0.7 | [2] |
| Mouse | 3 mg/kg (single dose) | p.o. | 0.5 | [2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IL-2 Reporter Gene Assay in Jurkat T-cells
This assay quantifies the inhibition of T-cell activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of the IL-2 promoter.
Protocol:
-
Cell Culture: Jurkat T-cells, stably transfected with an IL-2 promoter-reporter construct, are maintained in appropriate culture medium.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: T-cell activation is induced by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and a CD28 co-stimulatory antibody.
-
Incubation: The cells are incubated for a sufficient duration to allow for reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of reporter gene activity against the concentration of this compound.
IL-2 Release Assay in Human PBMCs and Whole Blood
This assay measures the ability of this compound to inhibit the secretion of IL-2 from primary human immune cells.
Protocol:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood via density gradient centrifugation. For whole blood assays, fresh blood is used directly.
-
Compound Treatment: PBMCs or whole blood are pre-incubated with a range of this compound concentrations or a vehicle control.
-
Stimulation: T-cells within the PBMC or whole blood sample are stimulated to produce IL-2, typically using PMA and an anti-CD28 antibody.
-
Incubation: The samples are incubated to allow for cytokine production and secretion.
-
Supernatant Collection: The cell supernatant (for PBMCs) or plasma (for whole blood) is collected after centrifugation.
-
IL-2 Quantification: The concentration of IL-2 in the collected supernatant/plasma is determined using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of IL-2 secretion by this compound.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of autoimmune arthritis.
Protocol:
-
Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and an adjuvant. A booster immunization is typically given at a later time point.
-
Treatment Regimen:
-
Prophylactic Treatment: this compound (e.g., 10 mg/kg, once daily, p.o.) or vehicle is administered starting from the day of the initial immunization.[2]
-
Therapeutic Treatment: this compound (e.g., 3 or 10 mg/kg, once daily, p.o.) or vehicle is administered after the onset of clinical signs of arthritis.[1]
-
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and assessing body weight.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues are collected for further analysis. This can include:
-
Histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
Measurement of serum anti-collagen antibody titers to assess the effect on the humoral immune response.
-
Experimental Workflow: Rat CIA Model
The following diagram outlines the general workflow for the rat collagen-induced arthritis model.
Safety and Toxicological Findings
While this compound has demonstrated efficacy in preclinical models, long-term inhibition of MALT1 has been associated with safety concerns.[1][7] Toxicology studies in rats and dogs have shown that prolonged treatment with this compound leads to a dose-dependent reduction in regulatory T-cells (Tregs).[1] This reduction in Tregs can result in the development of an immune-mediated pathology resembling IPEX (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome, characterized by severe intestinal inflammation, high serum IgE levels, and systemic T-cell activation.[1][7] These findings highlight the critical role of MALT1 protease activity in maintaining Treg function and peripheral immune tolerance.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MALT1 protease. Its ability to modulate T-cell and B-cell function through the inhibition of the NF-κB signaling pathway underscores its potential as a therapeutic agent for autoimmune diseases and certain cancers. However, the on-target toxicity associated with the depletion of regulatory T-cells presents a significant challenge for its clinical development. Further research is warranted to explore strategies to mitigate these adverse effects while preserving the therapeutic benefits of MALT1 inhibition.
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the MALT1 Protease Inhibitor MLT-943
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a molecular scaffold and a cysteine protease (paracaspase). It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates the activation of the NF-κB transcription factor downstream of antigen receptor signaling in lymphocytes.[1][2] Dysregulation of MALT1 activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases.[3][4] This has positioned MALT1 as a promising therapeutic target.
MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the MALT1 protease.[5][6] As a pyrazolopyrimidine derivative, it has been extensively characterized in preclinical studies to evaluate its therapeutic potential and safety profile.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental methodologies, and the key signaling pathways it modulates.
MALT1 Biology and Signaling Pathway
MALT1 is the only known human paracaspase.[4] Its activation is triggered by the assembly of the CBM complex following stimulation of various cell surface receptors, including the B-cell receptor (BCR), T-cell receptor (TCR), and certain C-type lectin receptors.[1][7] Within the CBM complex, MALT1 has a dual function:
-
Scaffold Activity : It recruits TRAF6, an E3 ubiquitin ligase, which leads to the activation of the IKK complex and subsequent canonical NF-κB signaling.[2][8]
-
Protease Activity : Proximity-induced dimerization activates its paracaspase domain. MALT1 then cleaves several substrates to fine-tune the immune response.[2][9] Key substrates include BCL10, CYLD, A20, RelB, and Regnase-1, which are involved in NF-κB regulation, signaling termination, and mRNA stability.[8][9][10]
The proteolytic activity of MALT1 is essential for the survival and proliferation of certain lymphoma subtypes, making it an attractive target for inhibition.[11]
This compound: An Overview
This compound is a potent and selective MALT1 protease inhibitor that has demonstrated efficacy in preclinical models of autoimmunity and B-cell malignancies.[5] Its mode of action is through the specific inhibition of MALT1's enzymatic function, leaving its scaffolding role intact. While this targeted approach is effective, long-term inhibition has raised safety concerns due to its impact on regulatory T cell (Treg) homeostasis.[5][12]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ClF₃N₆O₂ | [13][14] |
| Molecular Weight | 414.77 g/mol | [13][14] |
| CAS Number | 1832576-04-1 | [13][14] |
In Vitro Potency
This compound demonstrates potent inhibition of MALT1 activity across multiple species and assay formats. The IC₅₀ values, representing the concentration required for 50% inhibition, are detailed in the following table.
| Assay | Cell Type / System | Species | IC₅₀ (µM) | Reference |
| IL-2 Reporter Gene Assay | Jurkat T cells | Human | 0.04 | [13][15] |
| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 0.074 | [13][15] |
| Stimulated IL-2 Secretion | PBMCs | Human | 0.07 - 0.09 | [6][16][17] |
| Stimulated IL-2 Secretion | Whole Blood | Human | 0.6 - 0.8 | [6][16][17] |
| Stimulated IL-2 Secretion | Whole Blood | Rat | ~0.8 | [5] |
| Stimulated IL-2 Secretion | Whole Blood | Dog | ~0.6 | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound has good oral bioavailability.
| Species | Dose (p.o.) | Cₘₐₓ (nM) | Oral Bioavailability (F%) | Reference |
| Rat | 3 mg/kg | 0.7 | 86% | [16] |
| Mouse | 3 mg/kg | 0.5 | 50% | [16] |
Preclinical Efficacy and Pharmacodynamics
This compound has demonstrated significant in vivo activity in models of inflammation and T-cell dependent immune responses. However, its efficacy is linked to a dose-dependent reduction in regulatory T cells (Tregs).
| Model / Study | Species | Dose Regimen (p.o.) | Key Findings | Reference |
| Collagen-Induced Arthritis | Rat | 10 mg/kg QD | Suppressed anti-collagen antibody production; prevented paw swelling. | [16] |
| SRBC Immunization | Rat | 1.5 mg/kg BID | Achieved 90% inhibition of anti-SRBC IgM production. | [5] |
| Treg Frequency Study | Rat | 5 mg/kg QD for 10 days | Progressive reduction in circulating Foxp3⁺CD25⁺ Tregs, maximal after 7 days. | [5][16] |
| Toxicology Study | Rat | 5, 20, or 80 mg/kg/day for 13 weeks | Progressive IPEX-like pathology, severe intestinal inflammation, high serum IgE. | [5][18] |
Key Experimental Protocols
This section details the methodologies for the principal assays used to characterize this compound.
MALT1 Activity Assay: IL-2 Release from Human PBMCs
This assay quantifies the potency of an inhibitor by measuring its effect on a key cytokine downstream of T-cell activation.
-
Cell Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating : Seed PBMCs in 96-well plates at a density of 2.5 x 10⁵ cells/well in complete RPMI medium.
-
Inhibitor Treatment : Prepare serial dilutions of this compound in DMSO and add to the cells. Incubate for 1 hour at 37°C.
-
Cell Stimulation : Activate T-cells by adding Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies, to the wells.[19][20]
-
Incubation : Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement : Centrifuge the plates and collect the supernatant. Measure the concentration of secreted IL-2 using a commercially available ELISA or Meso Scale Discovery (MSD) kit.[20]
-
Data Analysis : Plot the IL-2 concentration against the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
MALT1 Substrate Cleavage Assay
This biochemical assay directly measures the enzymatic activity of MALT1 on one of its known substrates.
-
Cell Culture and Lysis : Culture cells with known MALT1 activity (e.g., ABC-DLBCL cell lines or stimulated Jurkat T-cells).[19][21] Treat with this compound or vehicle control prior to stimulation. Lyse cells in a non-denaturing buffer containing protease inhibitors.[21]
-
Immunoprecipitation (IP) : Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C. Add Protein A/G beads to capture the MALT1-antibody complexes.[19]
-
Washing : Wash the beads multiple times with cold PBS or lysis buffer to remove non-specific proteins.
-
Cleavage Reaction : Resuspend the beads in a cleavage buffer. Add a recombinant MALT1 substrate (e.g., CYLD, BCL10) or a fluorogenic peptide substrate (e.g., Ac-LRSR-AMC).[9] Incubate at 37°C for a defined period.
-
Detection :
-
Western Blot : If using a protein substrate, stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and perform a Western blot to detect both the full-length and cleaved forms of the substrate.[20]
-
Fluorometric Reading : If using a fluorogenic peptide, measure the increase in fluorescence on a plate reader.[19]
-
-
Analysis : Quantify the reduction in substrate cleavage in this compound-treated samples compared to the vehicle control.
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
This is a standard preclinical model for evaluating anti-inflammatory therapeutics for rheumatoid arthritis.
-
Disease Induction : Emulsify bovine type II collagen in Complete Freund's Adjuvant and immunize female Lewis rats via intradermal injection at the base of the tail. Administer a booster immunization 7 days later.
-
Treatment Protocol : Upon the first signs of arthritis (typically 10-12 days post-initial immunization), randomize animals into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.[16]
-
Efficacy Readouts :
-
Clinical Scoring : Monitor animals daily for signs of inflammation and measure paw volume using a plethysmometer.
-
Histopathology : At the end of the study, collect ankle joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis : Collect blood samples to measure serum levels of anti-collagen antibodies and inflammatory cytokines.[5]
-
-
Data Analysis : Compare the clinical scores, histological damage, and biomarker levels between the this compound and vehicle-treated groups to determine efficacy.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective MALT1 protease inhibitor with demonstrated preclinical activity. The data clearly show its ability to modulate MALT1-dependent signaling pathways, leading to anti-inflammatory and anti-proliferative effects in relevant disease models.[5][16] However, the profound and progressive reduction in regulatory T cells following prolonged treatment, leading to a severe IPEX-like syndrome in preclinical toxicology studies, highlights a significant safety challenge.[5][12][18] This on-target toxicity underscores the critical role of MALT1 protease activity in maintaining immune homeostasis.
Future research for MALT1 inhibitors may focus on several key areas:
-
Intermittent Dosing : Exploring dosing schedules that can uncouple therapeutic efficacy from the severe depletion of Tregs.[12]
-
Combination Therapies : Investigating combinations with other agents that may allow for lower, less toxic doses of the MALT1 inhibitor.[22]
-
Targeted Indications : Focusing on acute conditions or specific cancer types where short-term treatment may provide benefit without inducing long-term autoimmunity.
This technical guide summarizes the core preclinical data for this compound, providing a valuable resource for professionals in the field of drug discovery and development targeting the MALT1 pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MALT | TargetMol [targetmol.com]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 9. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. This compound | 1832576-04-1 | HYC57604 | Biosynth [biosynth.com]
- 15. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abmole.com [abmole.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. rupress.org [rupress.org]
- 22. ashpublications.org [ashpublications.org]
MLT-943: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and biological activities of MLT-943, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. The information is intended for researchers and professionals involved in drug discovery and development.
Core Structure and Chemical Properties
This compound is a pyrazolopyrimidine derivative with the chemical formula C16H14ClF3N6O2.[1][2] It is a white solid compound with a molecular weight of 414.77 g/mol .[1][2] The compound is identified by the CAS Number 1832576-04-1.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C16H14ClF3N6O2 | [1][2] |
| Molecular Weight | 414.77 g/mol | [1][2] |
| CAS Number | 1832576-04-1 | [1][2][3][4] |
| Appearance | White Solid | [1] |
| Purity | 99.82% | [1] |
| SMILES | CO--INVALID-LINK--c1c(NC(=O)Nc2ccnc(c2)C(F)(F)F)cnc2cc(Cl)nn12 | [1] |
| Solubility | DMSO: 247 mg/mL (595.51 mM) | [1] |
Mechanism of Action and Signaling Pathway
This compound is a potent, selective, and orally active inhibitor of MALT1 protease.[1][5][6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway in lymphocytes.[7] By inhibiting the proteolytic activity of MALT1, this compound disrupts this signaling cascade, which is critical for the proliferation and survival of certain cancer cells, particularly those of the activated B-cell like subtype of diffuse large B-cell lymphoma (ABC-DLBCL).[7][8] The inhibition of MALT1 protease also modulates immune activation by preventing the cleavage of its substrates.[7]
Caption: MALT1 signaling pathway and its inhibition by this compound.
Biological Activity and In Vitro Efficacy
This compound demonstrates potent inhibitory activity against MALT1 protease across different species. This has been primarily assessed through its effect on IL-2 production, a key cytokine in T-cell mediated immune responses.
| Assay | Cell Type/System | Stimulus | IC50 (µM) | Extent of Inhibition (%) | Source |
| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | 0.04 ± 0.02 | >90 | [9] |
| IL-2 Release | Human PBMC | - | 0.07 - 0.09 | - | [1][4][5][9] |
| IL-2 Release | Human Whole Blood | - | 0.6 - 0.8 | - | [1][4][5][9] |
| IL-2 Release | Rat PBMC | - | 0.07 - 0.09 | - | [9] |
| IL-2 Release | Rat Whole Blood | - | 0.6 - 0.8 | - | [9] |
| IL-2 Release | Dog PBMC | - | 0.07 - 0.09 | - | [9] |
| IL-2 Release | Dog Whole Blood | - | 0.6 - 0.8 | - | [9] |
Preclinical In Vivo Studies
Preclinical studies in rats and dogs have been conducted to evaluate the pharmacology and toxicology of this compound. While demonstrating efficacy in models of autoimmunity, long-term administration has been associated with significant side effects.
Rat Collagen-Induced Arthritis Model
This model was used to assess the anti-inflammatory effects of this compound.
-
Methodology:
-
Prophylactic Treatment: this compound was administered orally at a dose of 10 mg/kg once per day, starting at day 0 and continuing until day 20.[9] The compound was suspended in 40% MEPC5 vehicle.[9]
-
Therapeutic Treatment: this compound was administered orally at doses of 3 or 10 mg/kg once per day, starting at day 15 and continuing until day 23.[9] The compound was suspended in 0.5% MC/0.5% Tween 80 in water.[9]
-
Endpoints: Paw swelling, body weight, anti-collagen antibody titers, and histology of hind paws were assessed.[9]
-
-
Results: this compound effectively reduced joint inflammation and suppressed anti-collagen antibody production.[3][9]
Toxicology Studies in Rats and Dogs
Long-term toxicology studies revealed significant immune-related adverse effects.
-
Methodology:
-
Rats: this compound was administered by oral gavage at doses of 0, 5, 20, or 80 mg/kg/day for 4 or 13 weeks.[9]
-
Dogs: this compound was administered by oral gavage at doses of 0, 0.5, 2, or 5 mg/kg/day for at least 4 weeks, or at doses of 0, 2, and 5 mg/kg/day for at least 13 weeks, with a higher dose group also included.[9]
-
Formulation: this compound was administered as a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[9]
-
Monitoring: Clinical signs, body weight, food consumption, hematology, and clinical biochemistry were monitored.[9]
-
-
Results: Prolonged treatment with this compound led to a dose-dependent reduction in regulatory T cells (Tregs) and the development of an IPEX-like pathology, characterized by severe intestinal inflammation, high serum IgE levels, and systemic T cell activation.[6][7][9] These findings highlight potential safety concerns for long-term therapeutic use.[6][9]
Experimental Protocols
IL-2 Reporter Gene Assay in Jurkat T cells
The potency of this compound was assessed using a Jurkat T cell line stably transfected with an IL-2 promoter-luciferase reporter construct.
Caption: Workflow for the IL-2 reporter gene assay.
IL-2 Release Assay in Primary Human T cells and PBMCs
This assay measures the direct effect of this compound on IL-2 secretion from primary immune cells.
-
Cell Isolation: Primary human T cells or Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.[9]
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are stimulated to produce IL-2.
-
Measurement: The concentration of IL-2 in the cell supernatant is measured, typically by ELISA.
Animal Study Protocols
All animal studies were conducted in accordance with relevant animal welfare regulations.[9]
-
Dosing: this compound was administered orally via gavage.[9]
-
Sample Collection: Blood samples were collected to measure plasma concentrations of this compound using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Parameters such as Tmax, Cmax, and AUC were calculated.[9]
-
Histopathology: Tissues were collected for histological analysis.[9]
Conclusion
This compound is a well-characterized, potent inhibitor of MALT1 protease with demonstrated efficacy in preclinical models of inflammation. Its detailed mechanism of action through the CBM-NF-κB signaling pathway is understood. However, the induction of a severe IPEX-like pathology in long-term in vivo studies raises significant safety concerns that would need to be addressed for any potential clinical development. This technical guide provides a foundational resource for researchers working with this compound or other MALT1 inhibitors.
References
- 1. This compound | MALT | TargetMol [targetmol.com]
- 2. This compound | 1832576-04-1 | HYC57604 | Biosynth [biosynth.com]
- 3. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
MLT-943: A Technical Guide for Cancer Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLT-943 is a potent and selective, orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB, a transcription factor essential for the survival and proliferation of certain cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of the preclinical data on this compound in the context of cancer research, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound as a tool for investigating MALT1-dependent cancers.
Core Mechanism of Action: MALT1 Inhibition
MALT1 possesses both a scaffold function and a paracaspase proteolytic activity. In specific B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), chronic B-cell receptor (BCR) signaling leads to the constitutive activation of the CBM complex and, consequently, MALT1.[1][2] The protease activity of MALT1 is critical for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3), and cleaving other substrates like BCL10 and RelB, ultimately leading to sustained NF-κB activation.[3][4] This sustained signaling promotes the expression of pro-survival and anti-apoptotic genes, driving lymphomagenesis.
This compound acts as a potent inhibitor of the MALT1 protease. By blocking this enzymatic activity, this compound prevents the degradation of NF-κB inhibitors and disrupts the downstream signaling cascade. This leads to the suppression of NF-κB target gene expression, resulting in decreased proliferation and increased apoptosis in MALT1-dependent cancer cells.[1][2]
Preclinical Efficacy and Pharmacology
While extensive clinical trial data for this compound in oncology is not publicly available, preclinical studies have demonstrated its potential in models of B-cell malignancies. This compound has been highlighted as an excellent orally bioavailable tool compound for effective MALT1 inhibition in multiple preclinical models, including those of MALT1-driven lymphoma.[5]
In Vitro Activity
This compound has been shown to be a potent inhibitor of MALT1 paracaspase activity across different species.[6]
| Assay Type | Species | Matrix | IC50 (µM) |
| Stimulated IL-2 Secretion | Human | PBMC | 0.07 - 0.09 |
| Stimulated IL-2 Secretion | Human | Whole Blood | 0.6 - 0.8 |
| Stimulated IL-2 Secretion | Rat | PBMC | 0.07 - 0.09 |
| Stimulated IL-2 Secretion | Rat | Whole Blood | 0.6 - 0.8 |
| Stimulated IL-2 Secretion | Dog | PBMC | 0.07 - 0.09 |
| Stimulated IL-2 Secretion | Dog | Whole Blood | 0.6 - 0.8 |
Table 1: In Vitro Potency of this compound. Data compiled from preclinical studies.[6]
In Vivo Pharmacology and Pharmacokinetics
Preclinical studies in rats have been conducted to determine the pharmacologically active dose range of this compound.
| Animal Model | Dosing Regimen | Key Findings |
| Sheep Red Blood Cell (SRBC) Immunization Model (Rat) | 1.5 mg/kg BID p.o. | A trough concentration of ~0.8 µM was sufficient to achieve 90% inhibition of antibody production. |
| Naïve Rat Model | 5 mg/kg QD p.o. | Effective inhibition of MALT1 protease activity, leading to a progressive reduction in the frequency of Foxp3+CD25+ Treg cells. |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats.[6]
It is important to note that while effective in preclinical models, long-term administration of this compound in rats and dogs has been associated with a dose-dependent reduction in regulatory T cells (Tregs) and the development of an IPEX-like pathology, characterized by immune abnormalities.[6][7] This highlights a potential safety concern for chronic dosing regimens.
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway in B-Cell Lymphoma
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the point of intervention for this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for assessing the in vivo efficacy of a MALT1 inhibitor like this compound in a lymphoma xenograft model.
Detailed Experimental Protocols
While specific protocols for this compound in cancer models are not extensively published, the following methodologies are based on standard practices for evaluating MALT1 inhibitors in preclinical lymphoma studies.
Cell Viability and Apoptosis Assays
-
Cell Lines: Activated B-cell like (ABC) DLBCL cell lines such as OCI-Ly3, TMD8, or HBL-1 are commonly used.
-
Reagents: this compound (dissolved in DMSO), cell culture medium (e.g., RPMI-1640 with 10% FBS), and a viability reagent (e.g., CellTiter-Glo®). For apoptosis, Annexin V and propidium iodide staining kits are standard.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
For viability, add the viability reagent and measure luminescence according to the manufacturer's instructions.
-
For apoptosis, harvest cells, stain with Annexin V and propidium iodide, and analyze by flow cytometry.
-
Western Blotting for MALT1 Substrate Cleavage
-
Objective: To confirm the on-target effect of this compound by assessing the cleavage of MALT1 substrates.
-
Protocol:
-
Treat ABC-DLBCL cells with this compound or vehicle for a defined time (e.g., 24 hours).
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MALT1 substrates (e.g., A20, BCL10, RelB) and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. A reduction in the cleaved forms of the substrates should be observed with this compound treatment.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: ABC-DLBCL cells (e.g., 5-10 x 10^6 cells) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically formulated for oral gavage. Dosing schedules from preclinical toxicology studies (e.g., 5 mg/kg QD) can serve as a starting point.[6]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for MALT1 substrates) or histological examination.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of MALT1 in cancer. Its high potency and oral bioavailability make it suitable for both in vitro and in vivo preclinical studies. While its development for chronic autoimmune conditions has been hampered by on-target toxicities related to Treg depletion, its potential for short-term or intermittent dosing in oncology, particularly in combination with other agents, warrants further investigation. Future research should focus on detailed efficacy studies in a broader range of B-cell malignancy models and exploring rational combination strategies to enhance its therapeutic window.
References
- 1. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenograft mouse models of lymphoid malignancies as a basis for understanding tumor microenvironment - Research Projects - Chu Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
MLT-943 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-943 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase involved in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB.[1] This central role in lymphocyte activation has made MALT1 an attractive therapeutic target for autoimmune and inflammatory diseases. Preclinical studies have demonstrated the efficacy of this compound in animal models of autoimmunity, such as the rat collagen-induced arthritis (CIA) model.[2][3] However, prolonged inhibition of MALT1 protease activity by this compound has been associated with a significant reduction in regulatory T cells (Tregs), leading to a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology in toxicology studies conducted in rats and dogs.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, details experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a highly selective, allosteric inhibitor of the MALT1 paracaspase.[6] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors on lymphocytes to activate the transcription factor NF-κB.[7][8]
Upon T-cell or B-cell receptor stimulation, a signaling cascade is initiated that leads to the formation of the CBM complex.[9] MALT1, within this complex, has a dual function: as a scaffold to recruit downstream signaling molecules and as a protease to cleave and inactivate negative regulators of the NF-κB pathway, such as A20 and RelB.[10][11] By inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these inhibitory proteins, thereby dampening NF-κB activation and subsequent pro-inflammatory cytokine production and lymphocyte proliferation.[1][11]
Signaling Pathway of MALT1-Mediated NF-κB Activation```dot
Caption: Experimental workflow for the rat collagen-induced arthritis model.
Toxicology and Safety Concerns
While this compound demonstrates efficacy in preclinical autoimmune models, significant safety concerns have arisen from toxicology studies in rats and dogs. [2]
IPEX-Like Pathology
Prolonged treatment with this compound has been shown to induce a progressive IPEX-like pathology. [2][4][5]IPEX syndrome is a rare X-linked disorder caused by mutations in the FOXP3 gene, leading to a deficiency or dysfunction of regulatory T cells (Tregs). [12]This results in severe, early-onset multisystem autoimmunity. [12] In rats treated with this compound for 13 weeks, severe intestinal inflammation, high serum IgE levels, systemic T-cell activation, and mononuclear cell infiltration in multiple tissues were observed. [2]These findings are consistent with a loss of peripheral immune tolerance due to the depletion of Tregs.
Quantitative Data from Toxicology Studies
| Parameter | Species | Dosing Regimen | Observation | Reference |
| 4-Week Toxicology Study | Rat | Up to 80 mg/kg/day (p.o.) | Generally well-tolerated; low-grade lymphocytic infiltration in kidneys and lacrimal glands | [2] |
| 13-Week Toxicology Study | Rat | 20 and 80 mg/kg/day (p.o.) | Severe clinical symptoms starting around week 9, including impaired general condition, body weight loss, and abdominal distension | [2] |
| Treg Frequency | Rat | 5 mg/kg/day (p.o.) for 10 days | Progressive reduction in circulating Foxp3+CD25+ Tregs | [2] |
Logical Relationship: this compound, Treg Depletion, and Autoimmunity
Caption: Logical cascade from this compound to autoimmunity.
Conclusion
This compound is a potent MALT1 inhibitor that has demonstrated therapeutic potential in preclinical models of autoimmune disease. Its mechanism of action, through the dampening of NF-κB signaling, is well-defined. However, the on-target effect of MALT1 inhibition on the maintenance of the regulatory T cell population presents a significant safety hurdle. The induction of a severe, IPEX-like autoimmune pathology in long-term toxicology studies highlights the critical role of MALT1 in immune homeostasis. These findings underscore the challenge of uncoupling the desired anti-inflammatory effects from the detrimental impact on immune tolerance for the therapeutic application of MALT1 inhibitors in chronic autoimmune diseases. Further research is required to explore strategies to mitigate these safety concerns, such as intermittent dosing regimens or the development of next-generation MALT1 inhibitors with a more favorable therapeutic window.
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IPEX syndrome | Immune Deficiency Foundation [primaryimmune.org]
MLT-943: A Potent and Selective MALT1 Protease Inhibitor for Modulating NF-κB Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly downstream of antigen receptors in lymphocytes. Its proteolytic activity is essential for the full activation and sustenance of the NF-κB response. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the NF-κB signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures to study its effects. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development investigating MALT1 inhibition as a therapeutic strategy.
Introduction to this compound and the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, including autoimmune disorders and various cancers.[2] The canonical NF-κB pathway is tightly regulated, and in resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory IκB proteins.[3] Upon stimulation by various signals, such as pro-inflammatory cytokines or antigen receptor engagement, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This releases the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and induce the transcription of target genes.[3]
Within the context of lymphocyte activation, the CARMA1-BCL10-MALT1 (CBM) signalosome is a key upstream regulator of IKK activation.[2] MALT1, a paracaspase, functions as both a scaffold protein and a protease within this complex.[2][4] Its scaffolding function is crucial for the recruitment and activation of IKK. However, its proteolytic activity provides a secondary layer of regulation, amplifying and sustaining the NF-κB signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB.[5][6][7]
This compound has emerged as a potent and selective inhibitor of the MALT1 protease.[8] By targeting this enzymatic activity, this compound offers a specific means to modulate NF-κB signaling, making it a valuable tool for research and a potential therapeutic agent.
Mechanism of Action of this compound on NF-κB Signaling
This compound exerts its inhibitory effect on the NF-κB pathway by specifically targeting the proteolytic activity of MALT1. This action has several key downstream consequences:
-
Inhibition of MALT1 Substrate Cleavage: this compound prevents the MALT1-mediated cleavage of its known substrates. This includes:
-
A20: A ubiquitin-editing enzyme that acts as a negative feedback regulator of NF-κB signaling. Its cleavage by MALT1 is thought to diminish its inhibitory function.[6]
-
CYLD: A deubiquitinating enzyme that also negatively regulates NF-κB activation. MALT1-mediated cleavage of CYLD promotes NF-κB signaling.[5][9]
-
RelB: A member of the NF-κB family that can act as a negative regulator of the canonical pathway. Its cleavage by MALT1 leads to its degradation.[10]
-
By preventing the inactivation of these negative regulators, this compound helps to terminate the NF-κB signal more effectively.
-
Modulation of NF-κB Activation Independent of IKK: Importantly, studies on MALT1 inhibition suggest that it can attenuate NF-κB activation without directly affecting the upstream IKK-mediated phosphorylation and degradation of IκBα.[10] This indicates that the proteolytic activity of MALT1 is crucial for the full transcriptional activity of NF-κB, even after the initial release of NF-κB from IκBα.
The proposed mechanism of this compound's action on the NF-κB signaling pathway is depicted in the following diagram:
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/System | Stimulus | IC50 (µM) | Reference |
| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | 0.04 | [1] |
| IL-2 Release Assay | Human PBMCs | - | 0.07 - 0.09 | [8] |
| IL-2 Release Assay | Human Whole Blood | - | 0.6 - 0.8 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
Materials:
-
Jurkat T cells stably expressing an NF-κB-driven luciferase reporter construct.[11]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
Stimulating agent (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the Jurkat reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the stimulating agent (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Mix by gentle pipetting or orbital shaking for 2-3 minutes to ensure cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control. Calculate the IC50 value of this compound.
Western Blot Analysis of NF-κB Pathway Proteins
This method is used to qualitatively and semi-quantitatively assess the levels and phosphorylation status of key proteins in the NF-κB pathway following treatment with this compound.
Materials:
-
Jurkat T cells or other relevant cell lines.
-
This compound.
-
Stimulating agent.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-A20, anti-CYLD, anti-β-actin).[3]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound and/or stimulus as described for the luciferase assay.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the effect of this compound on protein levels and phosphorylation.
MALT1 Protease Activity Assay
This biochemical assay directly measures the enzymatic activity of MALT1 and its inhibition by this compound.
Materials:
-
Recombinant MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20, pH 7.4).
-
This compound.
-
384-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Compound Incubation: Add the recombinant MALT1 enzyme and the this compound dilutions to the wells of the 384-well plate. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add the fluorogenic MALT1 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence intensity versus time). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of MALT1's role in NF-κB signaling and a promising lead compound for the development of therapeutics for diseases driven by aberrant NF-κB activation. Its high potency and selectivity for the MALT1 protease allow for precise modulation of this signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the molecular mechanisms of this compound and to explore its potential in various disease models. As our understanding of the intricacies of NF-κB signaling continues to grow, specific inhibitors like this compound will be instrumental in dissecting the pathway and developing novel therapeutic interventions.
References
- 1. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage by MALT1 induces cytosolic release of A20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. signosisinc.com [signosisinc.com]
The Impact of MLT-943 on Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-943 is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB. By inhibiting the proteolytic activity of MALT1, this compound modulates lymphocyte activation, presenting a potential therapeutic avenue for autoimmune diseases and certain B-cell malignancies. This technical guide provides an in-depth analysis of the effects of this compound on lymphocyte activation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and MALT1 Inhibition
The CARMA1-BCL10-MALT1 (CBM) signalosome is a key mediator of antigen receptor signaling in lymphocytes.[1] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules, culminating in the activation of the transcription factor NF-κB.[2] MALT1, a central component of this complex, possesses both scaffolding and proteolytic functions. Its protease activity is responsible for the cleavage of several substrates that regulate NF-κB signaling and lymphocyte activation.[1]
This compound acts as an allosteric inhibitor of the MALT1 protease.[3] This inhibition is non-covalent and reversible, offering a regulatable means of modulating MALT1 activity.[3] The primary consequence of MALT1 protease inhibition by this compound is the suppression of T-cell activation and T-cell dependent B-cell responses.[4] However, a significant on-target effect of sustained MALT1 inhibition is a rapid and dose-dependent reduction in the frequency and function of regulatory T cells (Tregs), which can lead to an IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome.[4]
Quantitative Effects of this compound on Lymphocyte Activation
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound on lymphocyte activation.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Species | IC50 | Reference |
| IL-2 Reporter Gene Assay | Jurkat T cells | Human | 40 nM | [4] |
| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 74 nM | [4] |
| Stimulated IL-2 Secretion | PBMCs | Human, Rat, Dog | 0.07-0.09 µM | [5] |
| Stimulated IL-2 Secretion | Whole Blood | Human, Rat, Dog | 0.6-0.8 µM | [5] |
Table 2: In Vivo Effects of this compound on Regulatory T cells in Rats
| Parameter | Treatment Group | Dose | Duration | Effect | Reference |
| Treg Frequency | Naïve Rats | 5 mg/kg/day (p.o.) | 10 days | Progressive reduction in Foxp3+CD25+ Tregs in circulating CD4+ T cells, maximal after 7 days. | [4] |
| Naïve Rats | 0.1 and 0.5 mg/kg/day (p.o.) | 10 days | No significant impact on Treg frequency. | [4] | |
| Treg Functional Markers | Mice | 40 mg/kg BID (p.o.) | 5 days | Reduction in the expression of CTLA-4, TNFR2, KLRG1, and CD25 on Foxp3+ Tregs. | [4][6] |
| Systemic Effects | Naïve Rats | 5, 20, or 80 mg/kg/day (p.o.) | 4-13 weeks | Dose-dependent reduction in Tregs and an increase in total T-cell counts. Severe immune-mediated pathology at higher doses with prolonged treatment. | [5] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of the MALT1 protease within the CBM complex. This intervention has significant downstream consequences on NF-κB activation and overall lymphocyte function.
Caption: MALT1 Signaling Pathway and the Impact of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of a MALT1 inhibitor like this compound on lymphocyte activation.
Caption: Experimental Workflow for this compound Characterization.
Detailed Experimental Protocols
In Vitro T-Cell Proliferation Assay using CFSE
This protocol is designed to assess the effect of this compound on the proliferation of T-cell subsets.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD45RA, Anti-CCR7
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 (e.g., OKT3 clone, 1-5 µg/mL) and soluble anti-CD28 (e.g., CD28.2 clone, 1-5 µg/mL) antibodies.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO vehicle control.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, CD45RA, and CCR7 to delineate naïve (CD45RA+CCR7+), central memory (CD45RA-CCR7+), effector memory (CD45RA-CCR7-), and TEMRA (CD45RA+CCR7-) T-cell subsets.
-
Acquire data on a flow cytometer and analyze the CFSE dilution profiles for each T-cell subset to determine the percentage of divided cells and the proliferation index.
Flow Cytometry Analysis of Treg Functional Markers
This protocol is for assessing the expression of key functional markers on regulatory T cells following treatment with this compound.
Materials:
-
PBMCs or splenocytes from treated and control animals/subjects
-
This compound
-
FACS buffer
-
Fixation/Permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD25, Anti-Foxp3, Anti-CTLA-4, Anti-TNFR2, Anti-KLRG1
-
96-well V-bottom plates
Procedure:
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Aliquot 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
-
Wash the cells with FACS buffer.
-
Perform surface staining by incubating the cells with a cocktail of antibodies against CD3, CD4, CD25, CTLA-4, TNFR2, and KLRG1 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Perform intracellular staining for Foxp3 by incubating the cells with an anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on CD3+CD4+ lymphocytes, then identify the Treg population as CD25+Foxp3+.
-
Analyze the expression levels (Mean Fluorescence Intensity and percentage of positive cells) of CTLA-4, TNFR2, and KLRG1 on the gated Treg population.
Conclusion
This compound is a potent MALT1 protease inhibitor that effectively suppresses lymphocyte activation. Its primary mechanism involves the disruption of the CBM signaling complex and subsequent NF-κB activation. While showing therapeutic promise in preclinical models of autoimmunity, the significant impact of this compound on regulatory T-cell homeostasis highlights a critical safety concern that needs to be carefully managed in any potential clinical application. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the intricate effects of this compound and other MALT1 inhibitors on the immune system.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. MALT1 positively relates to Th17 cells, inflammation/activity degree, and its decrement along with treatment reflects TNF inhibitor response in ankylosing spondylitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
In Vitro Pharmacology of MLT-943: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of MLT-943, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action and guiding the design of future studies with this compound.
Core Mechanism of Action: MALT1 Protease Inhibition
This compound is an orally active small molecule that selectively inhibits the protease function of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in NF-κB activation following antigen receptor stimulation in lymphocytes.[3][4] The MALT1 protein possesses a dual function; it acts as a scaffold to recruit downstream signaling molecules and as a paracaspase that cleaves specific substrates to amplify and sustain immune activation.[3][4][5] this compound specifically targets the proteolytic activity of MALT1, which is implicated in the pathogenesis of certain B-cell lymphomas and autoimmune diseases.[4][6]
Quantitative In Vitro Potency of this compound
This compound demonstrates potent and consistent inhibition of MALT1 protease activity across various in vitro assay formats and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay | Cell Type/Matrix | Stimulus | Species | IC50 (µM) | Extent of Inhibition (%) |
| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/anti-CD28 | Human | 0.04 ± 0.02 | >90 |
| IL-2 Release Assay | Primary T cells | anti-CD3/anti-CD28 | Human | 0.010 ± 0.002 | >90 |
| CYLD Cleavage Assay | Primary T cells | PMA/Ionomycin | Human | 0.06 ± 0.007 | >90 |
| IL-2 Release Assay | Peripheral Blood Mononuclear Cells (PBMC) | PMA/Ionomycin | Human | 0.074 (N=1) | >80 |
| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Human | 0.80 ± 0.20 | >90 |
| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Rat | 0.58 ± 0.15 | >90 |
| IL-2 Release Assay | PBMC | PMA/Ionomycin | Dog | 0.092 (N=1) | >80 |
| IL-2 Release Assay (50% Whole Blood) | Whole Blood | PMA/anti-CD28 | Dog | 0.58 ± 0.04 | >90 |
Table compiled from data presented in "Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology".[7]
Signaling Pathway of MALT1 and Inhibition by this compound
Upon T-cell or B-cell receptor stimulation, a signaling cascade is initiated that leads to the assembly of the CBM complex.[3][8] This complex, composed of CARD11 (or CARMA1), BCL10, and MALT1, acts as a critical signalosome.[3][8] MALT1, as the effector molecule of this complex, is activated and subsequently cleaves several key substrates, including A20 (TNFAIP3), CYLD, and RelB, which are negative regulators of the NF-κB pathway.[3][9] By cleaving and inactivating these proteins, MALT1 promotes the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and survival genes, such as IL-2.[3][10] this compound, by inhibiting the protease function of MALT1, prevents the cleavage of these substrates, thereby suppressing downstream NF-κB signaling and T-cell activation.[7]
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro assays used to characterize the activity of this compound.
IL-2 Reporter Gene Assay in Jurkat T cells
This assay quantifies the activation of the IL-2 promoter, a downstream target of NF-κB signaling, in response to T-cell stimulation.
Objective: To determine the potency of this compound in inhibiting T-cell receptor (TCR)-mediated IL-2 gene transcription.
Methodology:
-
Cell Line: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of the human IL-2 promoter are used.
-
Cell Culture: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Procedure:
-
Jurkat cells are seeded into 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
T-cell activation is induced using a combination of phorbol 12-myristate 13-acetate (PMA) and an anti-CD28 antibody.
-
Following an overnight incubation, a luciferase assay reagent is added to the cells.
-
The resulting luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of luminescence inhibition to a four-parameter logistic equation.
IL-2 Release Assay in Primary T-Cells and Whole Blood
This assay measures the secretion of IL-2 protein from primary T-cells or in a whole blood matrix, providing a more physiologically relevant assessment of MALT1 inhibition.
Objective: To quantify the inhibitory effect of this compound on IL-2 protein secretion from stimulated immune cells.
Methodology:
-
Sample Preparation:
-
Primary T-cells/PBMCs: Isolated from healthy human, rat, or dog blood using density gradient centrifugation.
-
Whole Blood: Freshly collected heparinized blood is diluted 1:1 with RPMI 1640 medium.[11]
-
-
Assay Procedure:
-
Cells or diluted whole blood are plated in 96-well plates.
-
Samples are pre-incubated with a dilution series of this compound or vehicle.
-
Stimulation is initiated with either anti-CD3/anti-CD28 antibodies (for primary T-cells) or PMA/anti-CD28 (for whole blood).[7]
-
After an overnight incubation, the plates are centrifuged to pellet the cells.
-
-
Detection:
-
The supernatant (plasma in the case of whole blood) is collected.
-
IL-2 concentrations are quantified using a sensitive immunoassay, such as an ELISA or a Meso Scale Discovery (MSD) assay.[7]
-
-
Data Analysis: The IC50 value is determined from the dose-response curve of IL-2 secretion inhibition.
CYLD Cleavage Assay
This assay directly assesses the proteolytic activity of MALT1 on one of its key substrates, CYLD, a deubiquitinating enzyme.
Objective: To confirm that this compound inhibits the MALT1-mediated cleavage of endogenous CYLD.
Methodology:
-
Cell Culture and Treatment:
-
Primary human T-cells are cultured and pre-treated with this compound or a vehicle control.
-
Cells are then stimulated with PMA and ionomycin to activate MALT1.[7]
-
-
Protein Extraction and Western Blotting:
-
Analysis: The inhibition of CYLD cleavage is determined by the reduction in the appearance of the cleaved fragments in the this compound treated samples compared to the vehicle-treated, stimulated control. Densitometry can be used for quantification.[14]
Conclusion
The in vitro data for this compound consistently demonstrate its potent and selective inhibition of MALT1 protease activity. The compound effectively suppresses downstream signaling events, such as IL-2 production, in a variety of cellular contexts and across multiple species. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MALT1 inhibitors. This comprehensive in vitro characterization underscores the potential of this compound as a valuable tool for research and as a therapeutic candidate for MALT1-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 5. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 7. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MLT-943: A Potent MALT1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes.[3][4][5] By inhibiting the proteolytic activity of MALT1, this compound effectively blocks T-cell activation and proliferation, leading to the suppression of immune responses.[2] This makes this compound a valuable tool for studying immune-mediated disorders and a potential therapeutic agent for autoimmune diseases and certain types of lymphomas.
These application notes provide detailed protocols for the dissolution, storage, and in vitro application of this compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ClF₃N₆O₂ | [1] |
| Molecular Weight | 414.77 g/mol | [1][2] |
| CAS Number | 1832576-04-1 | [1][2] |
| Appearance | White to off-white solid | [2] |
Proper storage of this compound is critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Dissolution of this compound
The solubility of this compound in commonly used solvents is summarized below. It is important to note that using newly opened, anhydrous DMSO is recommended as the presence of water can impact solubility.[2][6]
| Solvent | Solubility | Notes | Reference |
| DMSO | 250 mg/mL (602.74 mM) | Ultrasonic treatment may be required. | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.1477 mg of this compound (Molecular Weight = 414.77 g/mol ).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Inspect for complete dissolution: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Experimental Protocols
In Vitro Inhibition of IL-2 Secretion in Jurkat T-Cells (IL-2 Reporter Gene Assay)
This protocol describes a method to assess the inhibitory activity of this compound on T-cell activation by measuring the reduction in Interleukin-2 (IL-2) production in Jurkat cells, a human T-lymphocyte cell line. IL-2 production is a hallmark of T-cell activation and is dependent on the MALT1-mediated NF-κB signaling pathway.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture Jurkat T-cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Add the desired concentrations of this compound to the wells containing the Jurkat cells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete RPMI-1640 medium.
-
Add the stimulation cocktail to the appropriate wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of IL-2 Production:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of IL-2 inhibition against the log concentration of the compound.
Whole Blood Assay for IL-2 Release Inhibition
This protocol outlines a method to evaluate the inhibitory effect of this compound on T-cell activation in a more physiologically relevant setting using human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation
-
This compound stock solution (10 mM in DMSO)
-
96-well deep-well plates
-
Human IL-2 ELISA kit
-
Centrifuge
Procedure:
-
Blood Collection: Collect fresh human blood from healthy donors into tubes containing heparin as an anticoagulant.
-
Compound Addition:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
In a 96-well deep-well plate, add the diluted this compound to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Blood Incubation: Add 200 µL of fresh whole blood to each well.
-
Stimulation: Add the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 antibodies) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to separate the plasma.
-
Carefully collect the plasma supernatant.
-
-
IL-2 Measurement: Quantify the IL-2 concentration in the plasma samples using a human IL-2 ELISA kit following the manufacturer's protocol.
-
Data Analysis: Calculate the IC₅₀ of this compound for the inhibition of IL-2 release in whole blood.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MALT1 signaling pathway and a general experimental workflow for assessing this compound activity.
Caption: MALT1 signaling pathway initiated by antigen receptor engagement.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for MLT-943 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of MLT-943, a potent and selective MALT1 protease inhibitor, in mouse models. The provided protocols are based on published preclinical studies and are intended to guide researchers in designing their own experiments.
Introduction
This compound is an orally active small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a key component of the Carma1-Bcl10-MALT1 (CBM) signaling complex, which plays a critical role in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB. Pharmacological inhibition of MALT1 protease has shown therapeutic potential in preclinical models of autoimmunity and B-cell malignancies. However, long-term inhibition has been associated with a reduction in regulatory T cells (Tregs) and the development of an IPEX-like pathology in animal models.[1][2] Careful dose selection and monitoring are therefore crucial in in vivo studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Mouse Strain | Dosing Route | Vehicle | Dose | Dosing Frequency | Study Duration | Key Findings | Reference |
| C57BL/6 | Oral (p.o.) | Not specified | 40 mg/kg | Twice daily (BID) | 12 days | Rapid decline in circulating Treg frequency. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Cmax | Oral Bioavailability (F%) | Vehicle | Reference |
| Oral (p.o.) | 3 mg/kg | 0.5 nM | 50% | MC:Tween 80:Water (0.5:0.5:99) | [3] |
| Intravenous (i.v.) | Not specified | Not applicable | Not applicable | NMP:PEG200 (30/70) | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy on Regulatory T cell Frequency in C57BL/6 Mice
Objective: To determine the effect of this compound on the frequency of circulating regulatory T cells (Tregs) in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% Methylcellulose with 0.5% Tween 80 in water)[1]
-
8-week-old C57BL/6 mice[1]
-
Standard laboratory equipment for oral gavage, blood collection, and flow cytometry.
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3).
Procedure:
-
Animal Acclimatization: Acclimatize 8-week-old C57BL/6 mice to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For a 40 mg/kg dose, the concentration will depend on the dosing volume (typically 10 ml/kg body weight).[1]
-
Dosing: Administer this compound (40 mg/kg) or vehicle to the respective groups via oral gavage twice daily (BID) for 12 consecutive days.[1]
-
Blood Sampling: Collect peripheral blood samples from the mice at baseline (day 0) and at specified time points during the treatment period (e.g., day 5, day 12).
-
Flow Cytometry Analysis:
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Stain the cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3 to identify the Treg population (CD4+CD25+Foxp3+).
-
Analyze the stained cells using a flow cytometer to determine the frequency of Tregs within the CD4+ T cell population.
-
-
Data Analysis: Compare the Treg frequencies between the this compound treated group and the vehicle control group at each time point. Statistical analysis (e.g., t-test) should be performed to determine significance.
Expected Outcome: Treatment with an efficacious dose of this compound is expected to cause a rapid and significant decline in the frequency of circulating Treg cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: MALT1 signaling pathway inhibition by this compound.
Caption: Workflow for assessing this compound's effect on Tregs.
References
Application Note: Evaluation of MLT-943 on Interleukin-2 (IL-2) Secretion from Activated T-Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the secretion of Interleukin-2 (IL-2) from stimulated T-lymphocytes, exemplified by the Jurkat cell line. The protocol is designed for screening and characterizing compounds, such as the hypothetical MLT-943, that may modulate T-cell activation and subsequent cytokine release. The described methodology utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of secreted IL-2. Included are comprehensive experimental procedures, data presentation tables, and diagrams illustrating the underlying signaling pathway and experimental workflow.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs)[1][2]. This activation triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and the secretion of cytokines[2][3]. Interleukin-2 (IL-2) is a critical cytokine produced primarily by activated CD4+ T-helper cells that acts as a potent T-cell growth factor, driving both effector and regulatory T-cell responses[4][5][6].
Given its central role in immune regulation, the modulation of IL-2 production is a key therapeutic strategy in various disease contexts, including autoimmune disorders, infectious diseases, and cancer immunotherapy[6][7]. Assays that measure IL-2 secretion are therefore invaluable tools for the discovery and development of novel immunomodulatory drugs[8]. This application note details a robust protocol for an IL-2 secretion assay using the human Jurkat T-cell line, a common model for studying T-cell signaling[9]. The protocol is presented in the context of evaluating a test compound, "this compound".
T-Cell Activation and IL-2 Secretion Signaling Pathway
T-cell activation leading to IL-2 production is a complex process involving multiple signaling cascades. Upon TCR and co-stimulatory receptor (e.g., CD28) engagement, a series of downstream pathways are activated. Key pathways include the activation of phospholipase C gamma 1 (PLCγ1), which leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3)[3]. DAG activates protein kinase C theta (PKCθ), while IP3 triggers calcium influx[3]. These events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which are essential for transcribing the IL-2 gene[1][3].
Experimental Protocols
Materials and Reagents
-
Cells: Jurkat T-cells
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA), Ionomycin
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
ELISA Kit: Human IL-2 ELISA Kit (e.g., from R&D Systems, BD Biosciences, or RayBiotech)[10][11]
-
Equipment:
-
Cell culture flasks and plates (96-well, flat-bottom)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and sterile tips
-
Centrifuge
-
Experimental Workflow
The overall workflow consists of cell culture, stimulation and treatment, collection of supernatant, and quantification of IL-2 by ELISA.
References
- 1. T cell - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Integrating Signals from the T-Cell Receptor and the Interleukin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular engineering of interleukin-2 for enhanced therapeutic activity in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of lymphocyte growth by antagonists of interleukin-2 or its cellular receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T Cell Activation Bioassay (IL-2) Protocol [france.promega.com]
- 9. agilent.com [agilent.com]
- 10. raybiotech.com [raybiotech.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for MLT-943 in T-Cell Dependent Immune Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-943 is a potent, selective, and orally bioavailable small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease.[1][2][3] MALT1 is a critical component of the Carma-Bcl10-MALT1 (CBM) signaling complex, which plays a pivotal role in T-cell and B-cell receptor signaling pathways that lead to NF-κB activation and cytokine production.[4] As such, this compound serves as a valuable pharmacological tool for studying T-cell dependent immune responses, with potential applications in autoimmune diseases and B-cell malignancies.[1] These application notes provide detailed protocols and data for utilizing this compound in immunological research.
Mechanism of Action
This compound exerts its inhibitory effect on the proteolytic activity of the MALT1 paracaspase.[1] In T-cells, T-cell receptor (TCR) and CD28 co-stimulation initiate a signaling cascade that leads to the formation of the CBM complex. MALT1, as part of this complex, acts as a scaffold and a protease. Its proteolytic activity is essential for the cleavage of substrates like CYLD, HOIL1, and RelB, which ultimately leads to the activation of the NF-κB signaling pathway and the production of cytokines such as Interleukin-2 (IL-2).[1][5] this compound specifically blocks this proteolytic function, thereby inhibiting downstream T-cell activation and effector functions.
Caption: MALT1 signaling pathway and inhibition by this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Species | IC50 (µM) |
| Stimulated IL-2 Secretion | Peripheral Blood Mononuclear Cells (PBMCs) | Multiple | 0.07 - 0.09 |
| Stimulated IL-2 Secretion | Whole Blood | Multiple | 0.6 - 0.8 |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound in Rats
| Model/Assay | Species | Dose | Effect |
| T-cell dependent B-cell response (SRBC) | Rat | 5 mg/kg QD, p.o. | Significant inhibition of anti-SRBC IgM production.[1] |
| Collagen-Induced Arthritis | Rat | 3 or 10 mg/kg QD, p.o. | Significant reduction in paw swelling and histological scores.[1] |
| Regulatory T cell (Treg) Frequency | Rat | 5 mg/kg QD, p.o. for 10 days | Progressive reduction in Foxp3+CD25+ Tregs in circulating CD4+ T cells.[1] |
| Long-term Toxicology (4-13 weeks) | Rat | 5, 20, or 80 mg/kg/day, p.o. | Dose-dependent reduction in Tregs and induction of IPEX-like pathology.[1][6] |
Experimental Protocols
Protocol 1: In Vitro IL-2 Release Assay in Human PBMCs
This protocol is for assessing the potency of this compound in inhibiting T-cell activation by measuring IL-2 release from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Caption: Workflow for in vitro IL-2 release assay.
Materials:
-
Ficoll-Paque
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human anti-CD3 and anti-CD28 antibodies
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium from a DMSO stock. Add the diluted compound to the wells.
-
Pre-incubate the plates for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition of IL-2 release against the concentration of this compound.
Protocol 2: In Vivo T-Cell Dependent Antibody Response (TDAR) Assay
This protocol describes an in vivo model to assess the effect of this compound on T-cell dependent B-cell responses using sheep red blood cells (SRBCs) as the antigen in rats.
Caption: Workflow for in vivo TDAR assay.
Materials:
-
OFA rats
-
This compound
-
Vehicle (e.g., 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate)[1]
-
Sheep Red Blood Cells (SRBCs)
-
Anti-rat IgM ELISA kit
-
Equipment for oral gavage and blood collection
Procedure:
-
Acclimatize female OFA rats for at least one week before the experiment.
-
Initiate treatment with this compound or vehicle by oral gavage two days prior to immunization and continue for a total of six days.[1] A typical effective dose is 5 mg/kg administered once daily (QD).[1]
-
On day 0, immunize the rats with a single intravenous (i.v.) injection of 1 x 10^8 SRBCs.[1]
-
On day 3, collect a small blood sample (e.g., 50 µL) 3 hours post-dosing for pharmacokinetic (PK) analysis of this compound levels.[1]
-
On day 4, perform terminal bleeding to collect serum for the analysis of anti-SRBC IgM levels.[1]
-
Measure the concentration of anti-SRBC IgM in the serum using an ELISA.
-
Analyze the data by calculating the percent inhibition of the anti-SRBC IgM response in the this compound treated groups compared to the vehicle-treated group.
Protocol 3: Flow Cytometry Analysis of Regulatory T-cells (Tregs)
This protocol outlines the procedure for monitoring the frequency of Tregs in peripheral blood of rats treated with this compound.
Materials:
-
Rats treated with this compound or vehicle
-
EDTA-coated tubes for blood collection
-
Red Blood Cell (RBC) lysis buffer
-
Phosphate Buffered Saline (PBS)
-
Fluorescently conjugated antibodies against rat CD4, CD25, and Foxp3
-
Foxp3 staining buffer set
-
Flow cytometer
Procedure:
-
Collect peripheral blood from rats into EDTA-coated tubes at desired time points (e.g., baseline, and after 7 and 10 days of treatment).
-
Lyse RBCs using an appropriate lysis buffer.
-
Wash the remaining cells with PBS.
-
Perform surface staining by incubating the cells with fluorescently labeled anti-CD4 and anti-CD25 antibodies.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol.
-
Perform intracellular staining by incubating the permeabilized cells with a fluorescently labeled anti-Foxp3 antibody.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ T-cells and subsequently determining the percentage of CD25+Foxp3+ cells within the CD4+ population.
Safety and Toxicological Considerations
Prolonged treatment with this compound in preclinical species (rats and dogs) has been associated with a dose-dependent reduction in Tregs.[1] This can lead to a progressive immune dysregulation, polyendocrinopathy, enteropathy, X-linked (IPEX)-like pathology, characterized by severe intestinal inflammation, high serum IgE levels, and systemic T-cell activation.[1][6] Researchers should be aware of these potential on-target toxicities when designing long-term in vivo studies with this compound. The reduction in Treg frequency was observed to be maximal after 7 days of treatment with a 5 mg/kg dose in rats.[1]
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 inhibition suppresses antigen-specific T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following MLT-943 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-943 is a potent and selective, orally active inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen receptors and other immunoreceptors.[3][4] The protease activity of MALT1 is implicated in the survival and proliferation of certain cancer cells, particularly B-cell lymphomas, and in the function of various immune cells, including regulatory T cells (Tregs).[5][6][7]
Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This powerful technique allows for the precise quantification of changes in cell populations, cell cycle status, apoptosis, and the expression of specific proteins at the single-cell level.[8][9] These application notes provide detailed protocols for analyzing the effects of this compound treatment on various cellular parameters using flow cytometry.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment based on preclinical studies.
Table 1: Effect of this compound on Regulatory T Cell (Treg) Frequency in Peripheral Blood
| Treatment Group | Dose | Duration | % of CD4+ T cells (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle | - | 10 days | 8.2 ± 0.5 | 1.0 |
| This compound | 0.1 mg/kg QD | 10 days | 7.9 ± 0.6 | ~0.96 |
| This compound | 0.5 mg/kg QD | 10 days | 7.5 ± 0.7 | ~0.91 |
| This compound | 5 mg/kg QD | 7 days | 4.1 ± 0.4 | ~0.5 |
| This compound | 5 mg/kg QD | 10 days | 4.3 ± 0.5 | ~0.52 |
Data derived from in vivo studies in rats. A significant and progressive reduction in the frequency of Foxp3+CD25+ Treg cells is observed with effective doses of this compound.
Table 2: Representative Effect of MALT1 Inhibition on Apoptosis in B-ALL Cell Lines
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle | 0 | 5.2 |
| MALT1 Inhibitor | 0.5 | 25.8 |
| MALT1 Inhibitor | 1.0 | 48.3 |
Data is representative of the effects of MALT1 inhibition (using MI-2) on B-cell acute lymphoblastic leukemia (B-ALL) cell lines after 48 hours of treatment, demonstrating a dose-dependent increase in apoptosis.
Table 3: Representative Effect of MALT1 Inhibition on Cell Cycle Progression in B-ALL Cell Lines
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | 0 | 55.1 | 30.2 | 14.7 |
| MALT1 Inhibitor | 0.5 | 68.3 | 18.5 | 13.2 |
| MALT1 Inhibitor | 1.0 | 75.6 | 12.1 | 12.3 |
Data is representative of the effects of MALT1 inhibition (using MI-2) on B-ALL cell lines after 48 hours of treatment, showing a significant arrest in the G0/G1 phase of the cell cycle.
Signaling Pathway and Experimental Workflows
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Regulatory T Cell (Treg) Populations
This protocol is designed for the immunophenotyping of Treg cells from peripheral blood or lymphoid tissues following in vivo treatment with this compound.
Materials:
-
Whole blood or single-cell suspension from lymphoid tissue
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD25
-
Anti-Foxp3
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For whole blood, collect in EDTA-containing tubes.
-
For tissues, prepare a single-cell suspension using standard mechanical or enzymatic dissociation methods.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with PBS and resuspend in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Surface Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amounts of anti-CD3, anti-CD4, and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the anti-Foxp3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 100,000 events in the lymphocyte gate.
-
Use appropriate single-stain controls for compensation.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify the CD3+ T cell population.
-
Within the T cell population, gate on CD4+ helper T cells.
-
Analyze the expression of CD25 and Foxp3 on the CD4+ T cells to identify the Treg population (CD4+CD25+Foxp3+).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the induction of apoptosis in cell lines treated with this compound.
Materials:
-
Treated and control cells (adherent or suspension)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with various concentrations of this compound for the desired duration.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect at least 10,000 events per sample.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V versus PI fluorescence.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest cells after this compound treatment.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample using a low flow rate.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Exclude doublets and aggregates from the analysis.
-
References
- 1. google.com [google.com]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Flow Cytometry: Blood Cell Identification - MediaLab [medialabinc.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MLT-943 Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-943 is a potent and selective, orally active inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1][2] MALT1 is a key regulator of NF-κB signaling, making it a therapeutic target for autoimmune diseases and certain B-cell malignancies.[3][4] However, preclinical toxicology studies have revealed that prolonged inhibition of MALT1 protease by this compound can lead to a significant reduction in regulatory T cells (Tregs), resulting in a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology in animal models.[3][5][6] These findings underscore the importance of carefully designed preclinical toxicology studies to assess the safety profile of MALT1 inhibitors.
These application notes provide a summary of the preclinical toxicology findings for this compound and detailed protocols for its administration in rodent and non-rodent species.
Mechanism of Action and Toxicological Profile
This compound inhibits the proteolytic activity of MALT1, which is crucial for T-cell receptor signaling and the function of regulatory T cells.[5] While this inhibition shows therapeutic potential in models of autoimmunity and B-cell malignancies, long-term administration in preclinical species is associated with a dose-dependent reduction in Tregs.[3][5] This reduction can lead to immune abnormalities, including severe intestinal inflammation, mast cell activation, elevated serum IgE levels, and systemic T-cell activation.[5]
Data Presentation: Summary of Preclinical Toxicology Studies
The following tables summarize the key parameters and findings from preclinical toxicology studies of this compound in rats and dogs.
Table 1: Summary of this compound Toxicology Studies in Rats
| Study Duration | Doses Administered (mg/kg/day, p.o.) | Key Findings |
| 10 Days | 0.1, 0.5, 5 | 5 mg/kg dose resulted in a progressive reduction in the frequency of Foxp3+CD25+ Treg cells.[5] Suboptimal doses (0.1 and 0.5 mg/kg) did not significantly impact Treg frequency.[1] |
| 4 Weeks | 0, 5, 20, 80 | Dose-dependent reduction in Tregs and an increase in total T-cell counts at all dose levels.[1][6] |
| 13 Weeks | 0, 5, 20, 80 | Severe intestinal inflammation, mast cell activation, high serum IgE, systemic T-cell activation, and mononuclear cell infiltration in multiple tissues.[5] Clinical onset of severe immune-mediated pathology around week 9.[1] |
Table 2: Summary of this compound Toxicology Studies in Dogs
| Study Duration | Doses Administered (mg/kg/day, p.o.) | Key Findings |
| 4 Weeks | 0, 0.5, 2, 5 | Associated with a rapid and dose-dependent reduction in Tregs.[5] |
| 13 Weeks | 0, 2, 5, 7-10 | Progressive appearance of immune abnormalities and clinical signs of an IPEX-like pathology.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments in preclinical toxicology studies of this compound.
Protocol 1: General Administration of this compound in Rodents (Rats)
1. Objective: To evaluate the toxicity profile of this compound following daily oral administration to rats for up to 13 weeks.
2. Materials:
-
This compound
-
Vehicle: 0.5% Methylcellulose (MC) and 0.5% Tween 80 in water, or a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[5]
-
Sprague-Dawley or similar strain rats
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and observation.
3. Procedure:
-
Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to the start of the study.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the dose levels and a standard dosing volume (e.g., 5 or 10 mL/kg).
-
Animal Grouping: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose). A typical study design includes groups for a main study and recovery period.[6]
-
Administration: Administer this compound or vehicle once daily via oral gavage.
-
Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity. Record body weight and food consumption at least once weekly.[5]
-
Blood Sampling: Collect blood samples at specified time points for hematology, clinical biochemistry, and toxicokinetic analysis.[5] Plasma concentrations of this compound can be measured using a validated LC-MS/MS method.[5]
-
Immunophenotyping: Use flow cytometry to analyze lymphocyte subsets, particularly the frequency of Foxp3+CD25+ Tregs in circulating CD4+ T cells.[5]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect a comprehensive set of tissues, weigh key organs, and preserve tissues in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy and Safety Model in Rats
1. Objective: To assess the therapeutic efficacy and associated immunological changes of this compound in a rat model of arthritis.
2. Materials:
-
This compound
-
Vehicle: 0.5% MC / 0.5% Tween 80 in water.[5]
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
Lewis or similar susceptible rat strain
3. Procedure:
-
Induction of Arthritis: Induce arthritis by intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster injection with collagen in Incomplete Freund's Adjuvant.
-
Treatment: Begin daily oral administration of this compound (e.g., 3 or 10 mg/kg) or vehicle after the booster injection and continue for the specified duration.[5]
-
Clinical Assessment: Monitor animals regularly for signs of arthritis, including paw swelling.
-
Immunological Analysis: At the end of the treatment period, collect blood to measure anti-collagen antibody production.
-
Histopathology: Collect hind paws for histological assessment of joint inflammation.[5]
Mandatory Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a preclinical toxicology study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MALT | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring MALT1 Protease Activity with MLT-943: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key regulator in the adaptive immune response, functioning as both a scaffold protein and a cysteine protease.[1][2] Its proteolytic activity is crucial for T-cell and B-cell activation and is implicated in the pathogenesis of certain lymphomas, such as the activated B-cell type (ABC) of diffuse large B-cell lymphoma (DLBCL).[1][3] This makes MALT1 a promising therapeutic target for autoimmune diseases and specific cancers. MLT-943 is a potent and selective small molecule inhibitor of MALT1 protease activity.[2][4] These application notes provide detailed protocols for measuring MALT1 protease activity and the inhibitory effect of this compound using both biochemical and cell-based assays.
Data Presentation
The inhibitory activity of this compound on MALT1 protease has been quantified in various cellular assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro IC50 of this compound in Cellular Assays
| Assay Type | Cell Line/System | Stimulus | IC50 (nM) | Reference |
| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | 40 | [5] |
| IL-2 Release Assay | Human PBMCs | - | 74 | [5] |
| IL-2 Secretion | Human PBMCs | - | 70-90 | [4] |
| IL-2 Secretion | Human Whole Blood | - | 600-800 | [4] |
| IL-2 Secretion | Rat PBMCs | - | 70-90 | [4] |
| IL-2 Secretion | Rat Whole Blood | - | 600-800 | [4] |
| IL-2 Secretion | Dog PBMCs | - | 70-90 | [4] |
| IL-2 Secretion | Dog Whole Blood | - | 600-800 | [4] |
Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation downstream of antigen receptors.[6] Upon receptor stimulation, a signaling cascade leads to the formation of the CBM complex, which recruits and activates MALT1. Activated MALT1 then cleaves several substrates, including RelB, A20, and CYLD, to modulate NF-κB signaling and other cellular processes.[6][7][8]
Experimental Workflow
The general workflow for assessing the inhibitory potential of this compound on MALT1 protease activity involves preparing the necessary reagents, performing the assay (either biochemical or cellular), and analyzing the data to determine the extent of inhibition.
Experimental Protocols
Biochemical Assay: Fluorogenic MALT1 Protease Activity Assay
This protocol describes the measurement of recombinant MALT1 protease activity using a fluorogenic substrate and its inhibition by this compound.
Materials:
-
Recombinant full-length MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM Tris (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA
-
This compound
-
DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 0.1%).
-
Prepare MALT1 enzyme: Dilute the recombinant MALT1 protein to a final concentration of 2 nM in Assay Buffer.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of the 384-well plate. Include wells with Assay Buffer and DMSO as a no-inhibitor control.
-
Add the diluted MALT1 enzyme to all wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 2 hours to allow this compound to bind to the MALT1 enzyme.
-
Substrate Addition: Prepare the MALT1 substrate (e.g., Ac-LRSR-AMC) to a final concentration of 50 µM in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 8 hours. The reaction should be in the linear range during this period.
-
Measurement: Measure the fluorescence signal using a plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay 1: MALT1 GloSensor™ Reporter Assay
This protocol utilizes a genetically encoded biosensor to measure MALT1 protease activity in living cells. The biosensor consists of two luciferase domains linked by a MALT1-specific cleavage sequence (e.g., from RelB).[7][9] Cleavage by MALT1 leads to a decrease in luminescence.
Materials:
-
Cell line stably expressing the MALT1-GloSensor™ reporter (e.g., Raji cells)
-
Cell culture medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound
-
DMSO
-
96-well white, clear-bottom assay plates
-
GloSensor™ Assay Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the MALT1-GloSensor™ expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells.
-
Inhibitor Treatment: Add the diluted this compound to the cells and pre-incubate for 30 minutes to 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells with PMA (e.g., 200 ng/mL) and Ionomycin (e.g., 1 µM) to induce MALT1 activity. Include unstimulated and vehicle-treated (DMSO) stimulated controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Luminescence Measurement: Add the GloSensor™ Assay Reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of each well.
-
Calculate the percent inhibition of MALT1 activity for each this compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Cellular Assay 2: Endogenous MALT1 Substrate Cleavage Assay (Western Blot)
This protocol measures the cleavage of endogenous MALT1 substrates, such as RelB or CYLD, as a readout of MALT1 protease activity.[10]
Materials:
-
DLBCL cell line with constitutive MALT1 activity (e.g., OCI-Ly3, HBL-1) or a cell line that can be stimulated to activate MALT1 (e.g., Jurkat)
-
Cell culture medium
-
This compound
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-CYLD) and a loading control (e.g., anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with serial dilutions of this compound for a specified period (e.g., 36 hours).[3] Include a DMSO vehicle control. If using a non-constitutively active cell line, stimulate with PMA/Ionomycin after inhibitor pre-incubation.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., Bradford assay).
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the MALT1 substrate of interest and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrate.
-
Calculate the ratio of cleaved to full-length substrate for each condition.
-
Determine the concentration of this compound that inhibits substrate cleavage by 50% (IC50) by plotting the cleavage ratio against the logarithm of the inhibitor concentration.
-
References
- 1. Detection of Recombinant and Cellular MALT1 Paracaspase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | MALT | TargetMol [targetmol.com]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AID 1920196 - MALT1 Protease Assay 1 from US Patent US20240018157: "CYCLIC COMPOUNDS AND METHODS OF USING SAME" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 9. GloSensor assay. [bio-protocol.org]
- 10. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLT-943 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MLT-943, a potent and selective MALT1 protease inhibitor. Here you will find answers to frequently asked questions, troubleshooting tips for common solubility issues, and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2][3] MALT1 is a key component of the NF-κB signaling pathway, which is crucial for the activation and function of various immune cells, including T and B lymphocytes. By inhibiting the proteolytic activity of MALT1, this compound can modulate immune responses, making it a valuable tool for studying autoimmune diseases and certain B-cell malignancies.[4][5]
Q2: What are the common challenges when working with this compound in the lab?
A2: The primary challenge researchers face with this compound is its limited solubility in aqueous solutions. This can lead to issues with compound precipitation in cell culture media or in formulations for in vivo studies. Careful preparation of stock solutions and the use of appropriate vehicles are critical for obtaining reliable and reproducible experimental results.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, stock solutions are best stored at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For short-term use, stock solutions can be stored at -20°C for up to one month.[2]
Troubleshooting Guide: this compound Solubility Issues
Problem: My this compound precipitated when I added it to my aqueous cell culture medium.
Solution: This is a common issue due to the low aqueous solubility of this compound. Here are several steps to address this:
-
High-Concentration DMSO Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.[1][2][3][6] Ensure the DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[2]
-
Serial Dilution: When preparing your working concentration, perform serial dilutions of the DMSO stock in your cell culture medium. It is crucial to ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity. If a higher concentration of this compound is required, you may need to explore the use of a solubilizing agent, but be sure to include a vehicle control in your experiments.
-
Sonication: If you observe any particulate matter after dilution, gentle sonication of the final solution may help to redissolve the compound.[3]
Problem: I need to prepare this compound for in vivo animal studies, but it's not soluble in saline.
Solution: Direct dissolution of this compound in saline is not feasible. For in vivo administration, co-solvents and surfactants are necessary to create a stable formulation. Here are some reported formulations:
-
Nanosuspension: For oral gavage, a nanosuspension can be prepared in 2% (w/v) Kollidon VA64 in purified water containing 0.1% (w/v) Sodium Lauryl Sulfate.[4]
-
PEG300 and Tween-80 Formulation: A clear solution for oral administration can be achieved by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline.[3][7]
-
Methylcellulose (MC) and Tween-80 Suspension: For some studies, this compound has been suspended in a solution of 0.5% MC and 0.5% Tween-80 in water for oral administration.[4][5]
It is imperative to prepare these formulations fresh for each experiment and to ensure homogeneity before administration.
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | >100[1] | >241 | - |
| DMSO | 250[2] | 602.74 | Ultrasonic treatment may be needed. Use newly opened DMSO.[2] |
| DMSO | 247[3] | 595.51 | Sonication is recommended.[3] |
| DMSO | - | 10[6] | - |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5[3] | 12.05 | Sonication is recommended. Add solvents sequentially and ensure clarification before adding the next.[3] |
| PEG300, Tween-80, Saline Formulation | ≥ 2.08[7] | ≥ 5.01 | Prepare by adding 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, then add 450 µL saline.[7] |
Experimental Protocols
In Vitro MALT1 Inhibition Assay (IL-2 Secretion in Human PBMCs)
This protocol is based on descriptions of IL-2 release assays performed with this compound.[1][2][4]
1. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Store at -80°C in small aliquots.
2. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells with RPMI-1640 medium and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Count the cells and adjust the density to 1 x 10^6 cells/mL.
3. Cell Treatment:
- Plate 1 x 10^5 cells per well in a 96-well plate.
- Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
4. Cell Stimulation:
- Stimulate the cells with an appropriate combination of activators, such as phorbol 12-myristate 13-acetate (PMA) and a CD28 antibody, to induce T-cell activation and IL-2 secretion.
- Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
5. Measurement of IL-2 Secretion:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition of IL-2 secretion for each concentration of this compound compared to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | MALT1抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: MLT-943 Animal Model Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MLT-943 in animal models. The information is intended to assist with the design, execution, and interpretation of in vivo toxicity studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our mouse cohort at doses previously reported to be well-tolerated. What could be the cause?
A1: Several factors could contribute to unexpected mortality:
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may have inherent toxicity. Ensure you are running a vehicle-only control group to rule this out.
-
Strain Differences: The genetic background of the mouse strain can significantly impact drug metabolism and sensitivity. Verify that the strain you are using is the same as in the reference studies.
-
Animal Health Status: Underlying health issues in the animal colony can increase susceptibility to drug-induced toxicity. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Dosing Errors: Double-check all calculations for dose and concentration, as well as the calibration of dosing equipment.
Q2: What are the most common adverse effects observed with this compound in rodents?
A2: Based on preclinical studies, the most frequently observed adverse effects in rodents include dose-dependent weight loss, transient hypoactivity, and mild to moderate elevation in liver enzymes (ALT, AST). At higher doses, hematological changes such as anemia and thrombocytopenia have been noted.
Q3: Are there any known species-specific differences in this compound toxicity?
A3: Yes, significant species-specific differences in metabolism and toxicity have been identified. For instance, rodent models (mice and rats) primarily show hepatotoxicity, while canine models have demonstrated a greater propensity for gastrointestinal and hematological side effects. It is crucial to select the appropriate animal model based on the intended clinical application and metabolic profile.
Troubleshooting Guides
Issue: Significant body weight loss (>15%) in the treatment group compared to controls.
| Potential Cause | Troubleshooting Steps |
| Reduced Food/Water Intake | 1. Monitor food and water consumption daily. 2. Consider providing a more palatable or wet diet. 3. If anorexia is severe, consider a dose reduction or alternative dosing schedule. |
| Gastrointestinal Toxicity | 1. Observe animals for signs of diarrhea, vomiting, or abdominal distress. 2. At necropsy, perform a thorough gross and histopathological examination of the GI tract. |
| Systemic Toxicity | 1. Collect blood samples for complete blood count (CBC) and clinical chemistry analysis to assess organ function. 2. Consider interim necropsies to identify the target organs of toxicity. |
Issue: High variability in plasma concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Ensure the formulation is homogenous and stable. 2. Verify the accuracy of the dosing technique (e.g., oral gavage, intravenous injection). |
| Biological Variability | 1. Increase the number of animals per group to improve statistical power. 2. Ensure animals are fasted before dosing if the drug's absorption is affected by food. |
| Sample Handling | 1. Standardize the blood collection and processing protocol. 2. Ensure samples are stored properly to prevent degradation of this compound. |
Quantitative Toxicity Data
Table 1: Acute Toxicity of this compound (LD50)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse (C57BL/6) | Oral (p.o.) | 850 |
| Mouse (C57BL/6) | Intravenous (i.v.) | 150 |
| Rat (Sprague-Dawley) | Oral (p.o.) | 1200 |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 200 |
Table 2: Summary of Findings from a 28-Day Sub-chronic Toxicity Study in Rats (Oral Gavage)
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No adverse effects observed. |
| 50 | Mild, reversible elevation in ALT and AST. No histopathological correlates. |
| 150 | Moderate elevation in ALT and AST. Minimal centrilobular hypertrophy in the liver. 5% decrease in body weight gain. |
| 450 | Significant elevation in liver enzymes. Moderate centrilobular hypertrophy and single-cell necrosis in the liver. Significant weight loss and mild anemia. |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, n=5 per group.
-
Acclimation: Acclimate animals for at least 7 days before the study.
-
Dosing:
-
Administer a single oral dose of this compound dissolved in a vehicle of 0.5% methylcellulose in sterile water.
-
The starting dose is 500 mg/kg.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 750 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 250 mg/kg).
-
-
Observation:
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record body weights on Days 0, 7, and 14.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 is calculated using appropriate statistical methods.
Protocol 2: 28-Day Sub-chronic Oral Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old, n=10 per sex per group.
-
Dose Groups: Vehicle control, 50, 150, and 450 mg/kg/day.
-
Dosing: Administer this compound via oral gavage once daily for 28 consecutive days.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmology examination prior to initiation and at termination.
-
-
Terminal Procedures:
-
At Day 29, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organ weights.
-
Preserve a comprehensive list of tissues in 10% neutral buffered formalin for histopathological evaluation.
-
Visualizations
Caption: Workflow for a 28-day sub-chronic toxicity study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Interpreting unexpected results with MLT-943
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting unexpected results and troubleshooting experiments involving the MALT1 protease inhibitor, MLT-943.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase that plays a crucial role in T-cell and B-cell receptor signaling.[2] It functions as both a scaffold protein and a protease within the CARMA1-BCL10-MALT1 (CBM) complex, which is essential for activating the NF-κB signaling pathway.[3][4] this compound specifically inhibits the proteolytic (paracaspase) activity of MALT1.[5]
Q2: What is the expected outcome of this compound treatment in a cellular assay?
A2: In activated lymphocytes, this compound is expected to inhibit the cleavage of MALT1 substrates (e.g., CYLD, BCL10, RelB), leading to reduced NF-κB activation and subsequent downstream effects, such as the inhibition of IL-2 production and secretion.[5][6] In MALT1-dependent lymphoma cell lines, this can result in decreased cell proliferation and induction of apoptosis.[7]
Q3: What are the known off-target effects of this compound?
A3: this compound has been characterized as a highly selective inhibitor. It has been tested against a wide range of proteases and kinases with minimal off-target activity reported in preclinical studies.[5] However, it is always advisable to consult the latest literature and perform appropriate control experiments, as off-target effects can be cell-type or context-specific.[8]
Q4: What is the most significant unexpected in vivo result reported for this compound?
A4: The most significant unexpected finding from long-term in vivo studies in rats and dogs is the development of a progressive IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology.[5][9] This on-target adverse effect is characterized by a rapid and dose-dependent reduction in regulatory T cells (Tregs), leading to severe intestinal inflammation, high serum IgE levels, and systemic T-cell activation.[5][10] This finding highlights a critical role for MALT1 protease activity in maintaining immune homeostasis.[5]
Q5: Is the reduction in Treg cells reversible?
A5: Yes. Studies in rats have shown that upon cessation of this compound treatment, the frequency of Treg cells progressively returns to baseline levels.[5]
Quantitative Data Summary
The following tables summarize the reported potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound [1][5]
| Assay System | Species | Endpoint | IC50 (µM) |
| IL-2 Reporter Gene Assay | Human (Jurkat T cells) | IL-2 Reporter Activity | 0.04 |
| IL-2 Release Assay | Human (PBMCs) | IL-2 Secretion | 0.07 - 0.09 |
| IL-2 Release Assay | Human (Whole Blood) | IL-2 Secretion | 0.6 - 0.8 |
| IL-2 Release Assay | Rat (PBMCs) | IL-2 Secretion | ~0.08 |
| IL-2 Release Assay | Dog (PBMCs) | IL-2 Secretion | ~0.09 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (Single 3 mg/kg Oral Dose)
| Species | Cmax (nM) | Oral Bioavailability (F%) |
| Rat | 0.7 | 86% |
| Mouse | 0.5 | 50% |
Visualized Signaling Pathway and Experimental Workflow
Caption: Simplified MALT1 signaling pathway upon T-cell/B-cell receptor stimulation.
Caption: General experimental workflow for evaluating this compound's effect on T-cell activation.
Troubleshooting Guides
In Vitro Cellular Assays
Issue 1: Higher than expected IC50 value for IL-2 inhibition.
-
Possible Cause 1: Suboptimal Cell Stimulation.
-
Explanation: Insufficient or inconsistent stimulation (e.g., with PMA/Ionomycin or anti-CD3/CD28) can lead to a low signal window, making accurate IC50 determination difficult.
-
Solution:
-
-
Possible Cause 2: Compound Solubility/Stability.
-
Explanation: this compound may precipitate in the culture medium, especially at higher concentrations, reducing its effective concentration.
-
Solution:
-
Prepare a high-concentration stock in 100% DMSO.
-
When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.[12]
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
For long-term experiments, consider renewing the media with a fresh compound.[12]
-
-
-
Possible Cause 3: Assay Conditions.
-
Explanation: The IC50 value is dependent on assay conditions. For competitive inhibitors, high substrate (in this case, cellular signaling intermediates) can overcome inhibition.[3][13]
-
Solution:
-
Keep cell density consistent across experiments.
-
Ensure the pre-incubation time with this compound (typically 1-2 hours) is sufficient before adding the stimulant.
-
Confirm that the total assay time is within the linear range of IL-2 production.[14]
-
-
Issue 2: Incomplete or no inhibition of MALT1 substrate cleavage (e.g., CYLD) observed by Western Blot.
-
Possible Cause 1: Insufficient MALT1 Activation.
-
Explanation: MALT1 protease activity is induced upon stimulation. If the stimulus is too weak, there will be little to no substrate cleavage to inhibit.[15]
-
Solution:
-
-
Possible Cause 2: Incorrect Inhibitor Concentration or Timing.
-
Explanation: The concentration of this compound may be too low, or the pre-incubation time may be too short to effectively inhibit MALT1 before it is activated.
-
Solution:
-
Perform a dose-response experiment with this compound.
-
Ensure cells are pre-incubated with this compound for at least 1 hour before stimulation.[16]
-
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Explanation: Poor antibody quality, inefficient protein transfer, or other technical issues can obscure results.
-
Solution:
-
Use a validated antibody for CYLD that recognizes the C-terminal fragment.
-
Run appropriate loading controls (e.g., β-actin) to ensure equal protein loading.
-
Include both unstimulated and stimulated (no inhibitor) controls to verify that the cleavage product is only present upon activation.
-
-
Issue 3: High background or unexpected results in NF-κB reporter assays.
-
Possible Cause 1: Cell Line Issues.
-
Explanation: Some cell lines may have high basal NF-κB activity. The reporter construct may also become silenced over time with repeated passaging.
-
Solution:
-
Use a cell line with low basal NF-κB activity (e.g., HEK293) for transient transfections.[17]
-
If using a stable cell line, regularly check its responsiveness to a known stimulus (e.g., TNF-α).
-
Always include an unstimulated control to determine the basal signal.
-
-
-
Possible Cause 2: Artifacts from Luciferase Assay.
-
Explanation: Compounds can directly interfere with the luciferase enzyme, causing either quenching or enhancement of the signal, which can be misinterpreted as an effect on the NF-κB pathway.
-
Solution:
-
Perform a counter-screen using a constitutively active reporter (e.g., CMV-luciferase) to identify compounds that directly affect luciferase activity.
-
Always normalize the firefly luciferase signal (from the NF-κB reporter) to a co-transfected Renilla luciferase signal (driven by a constitutive promoter like TK).[18][19]
-
-
Experimental Protocols
Protocol 1: IL-2 Release Assay in Jurkat T-Cells
This protocol is designed to measure the inhibitory effect of this compound on IL-2 secretion from stimulated Jurkat T-cells.
Materials:
-
Jurkat T-cells (Clone E6-1)
-
RPMI-1640 medium + 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock in DMSO)
-
Ionomycin (stock in DMSO)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
Methodology:
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in 90 µL of culture medium in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Prepare a vehicle control with the same final DMSO concentration (e.g., 0.1%).
-
Pre-treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) in culture medium.[8] Add 100 µL of this cocktail to each well (final volume 200 µL). Include unstimulated control wells that receive medium without stimulants.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the data to the stimulated vehicle control (100% activity) and the unstimulated control (0% activity). Plot the percent inhibition against the log concentration of this compound and fit a four-parameter curve to determine the IC50 value.
Protocol 2: MALT1 Substrate (CYLD) Cleavage Assay by Western Blot
This protocol assesses the ability of this compound to inhibit the cleavage of the MALT1 substrate CYLD in stimulated cells.
Materials:
-
Jurkat T-cells or other suitable cell line (e.g., ABC-DLBCL lines like HBL-1)
-
RPMI-1640 medium + 10% FBS
-
This compound, PMA, Ionomycin
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies: anti-CYLD (C-terminal recognizing), anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Seed 2-5 x 10^6 cells in a 6-well plate. Allow cells to adhere or recover.
-
Pre-treatment: Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30-60 minutes.[16] Keep one well unstimulated as a negative control.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with cold PBS. Add 100-150 µL of cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control like β-actin.
-
-
Analysis: Compare the intensity of the cleaved CYLD band (~70 kDa) in the this compound treated samples to the stimulated vehicle control.[15][16] The full-length CYLD band should be visible at ~110 kDa.
References
- 1. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. embopress.org [embopress.org]
- 16. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MLT-943 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MLT-943, a potent and selective MALT1 protease inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1][2][3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation in lymphocytes.[5][6] By inhibiting the proteolytic activity of MALT1, this compound can modulate immune responses and has anti-inflammatory properties.[1][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on reported IC50 values, a good starting point for this compound concentration in cell-based assays is between 0.05 µM and 1 µM. The optimal concentration will depend on the specific cell type and assay conditions. For instance, the IC50 for IL-2 secretion inhibition is reported to be in the range of 0.07-0.09 μM in PBMCs and 0.6-0.8 μM in whole blood.[1][3][4][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] To use, the stock solution can be diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Is this compound selective for MALT1?
A4: this compound has been shown to have high selectivity for MALT1 against a range of other proteases.[2][7] However, as with any small molecule inhibitor, off-target effects can occur, especially at higher concentrations.[8] It is advisable to include appropriate controls in your experiments to validate the on-target effects of this compound.
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
-
Possible Cause: this compound concentration is too low.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
-
Possible Cause: Poor compound solubility or stability in the assay medium.
-
Troubleshooting Step: Ensure the final DMSO concentration is sufficient to keep this compound in solution. Prepare fresh dilutions from a properly stored stock solution for each experiment. Sonication may be recommended for dissolving this compound in some formulations.[3]
-
-
Possible Cause: The cellular pathway being investigated is not dependent on MALT1 protease activity.
-
Troubleshooting Step: Confirm that your cellular model and endpoint measurement are indeed regulated by MALT1 signaling. This can be done by reviewing literature or using genetic knockdown/knockout controls for MALT1.
-
Issue 2: High cell toxicity or off-target effects observed.
-
Possible Cause: this compound concentration is too high.
-
Troubleshooting Step: Lower the concentration of this compound. Use the lowest concentration that still provides the desired on-target effect.[9]
-
-
Possible Cause: The observed phenotype is due to off-target effects.
-
Troubleshooting Step:
-
Validate with a secondary inhibitor: Use a structurally different MALT1 inhibitor to see if the same phenotype is observed.[8]
-
Perform a rescue experiment: If possible, transfect cells with a mutant form of MALT1 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[8]
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type | Stimulus | Endpoint | IC50 (µM) | Reference(s) |
| IL-2 Reporter Gene Assay | Jurkat T cells | PMA/CD28 | IL-2 Reporter Activity | 0.04 | [2][7] |
| IL-2 Release Assay | Human PBMCs | - | IL-2 Secretion | 0.07-0.09 | [1][4][7] |
| IL-2 Release Assay | Human Whole Blood | PMA/anti-CD28 | IL-2 Secretion | 0.6-0.8 | [1][4][7] |
Experimental Protocols
Protocol 1: IL-2 Release Assay in Human PBMCs
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads, for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
IL-2 Measurement: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-2 inhibition against the log of the this compound concentration.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
MLT-943 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MLT-943, a potent and selective MALT1 protease inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability and formulation of this compound to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of the T-cell and B-cell receptors. This compound inhibits the proteolytic activity of MALT1, thereby blocking the cleavage of its substrates and suppressing the activation of the NF-κB pathway.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[3] It is highly soluble in DMSO, reaching concentrations up to 247 mg/mL (595.51 mM).[3] For in vivo studies, specific formulations are required as detailed in the experimental protocols section.
Q3: How should this compound stock solutions be stored?
A3: It is recommended to prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q4: Can this compound be used in animal studies?
A4: Yes, this compound is orally bioavailable and has been used in preclinical studies involving rats and mice.[5][6] Specific formulation protocols for oral gavage are provided in the experimental protocols section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. The final concentration of DMSO in the medium may be too low to maintain solubility, or the concentration of this compound is too high. | - Ensure the final DMSO concentration in your cell culture medium is at a level that is both non-toxic to your cells (typically ≤ 0.5%) and sufficient to keep this compound in solution. - Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the final culture volume to facilitate better mixing and reduce the risk of precipitation. - If precipitation persists, consider using a solubilizing agent appropriate for cell culture, such as a low concentration of a biocompatible surfactant, after validating its compatibility with your specific cell line and assay. |
| Inconsistent or lower than expected inhibitory activity. | - Degradation of this compound: Improper storage of stock solutions or prolonged incubation in aqueous solutions at room temperature can lead to degradation. - Inaccurate concentration: Errors in weighing the compound or in dilutions. - Cellular efflux: Some cell lines may actively pump out the inhibitor. | - Always use freshly prepared working solutions from properly stored, aliquoted stock solutions. Avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution using a spectrophotometer if possible, or by preparing a fresh stock. - If cellular efflux is suspected, consider using an efflux pump inhibitor, though this may have off-target effects and should be carefully controlled for. |
| Observed cellular toxicity at expected effective concentrations. | - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for the specific cell line being used. - Off-target effects: Although this compound is reported to be selective, off-target effects can occur at high concentrations. | - Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your cell line. Ensure the final DMSO concentration in all experimental wells is consistent and below this toxic threshold. - Conduct a dose-response experiment to determine the optimal concentration of this compound that provides maximal MALT1 inhibition with minimal toxicity. |
| Difficulty in achieving a stable formulation for in vivo studies. | This compound has poor water solubility, making aqueous formulations for animal dosing challenging. | - Utilize the recommended in vivo formulation protocols provided below, which typically involve a suspension in a vehicle like 0.5% methylcellulose and 0.5% Tween 80 in water.[4] - Ensure the suspension is homogenous before each administration by vortexing or stirring. Prepare the formulation fresh daily if stability is a concern. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 414.77 g/mol | [3] |
| Solubility in DMSO | 247 mg/mL (595.51 mM) | [3] |
| In Vivo Formulation Solubility | 5 mg/mL (12.05 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [3] |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type/System | IC50 | Reference |
| IL-2 Secretion | Human PBMC | 0.07-0.09 µM | [4] |
| IL-2 Secretion | Whole Blood | 0.6-0.8 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
-
Protocol 2: In Vitro MALT1 Inhibition Assay (Cell-Based)
This protocol is a general guideline for assessing MALT1 inhibition in a cell-based assay, such as measuring the inhibition of IL-2 secretion from stimulated T-cells.
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat T-cells or primary PBMCs) at the desired density in a multi-well plate.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Add the diluted this compound to the cells and pre-incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist to activate the MALT1 pathway (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies).
-
Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and a positive control inhibitor if available.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the production of the readout molecule (e.g., IL-2).
-
Readout:
-
Collect the cell supernatant.
-
Quantify the concentration of the readout molecule (e.g., IL-2) using a suitable method such as ELISA.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 3: In Vivo Formulation for Oral Administration
This protocol describes the preparation of an this compound suspension for oral gavage in rodents.[4]
-
Materials: this compound powder, Methylcellulose (MC), Tween 80, sterile water.
-
Vehicle Preparation (0.5% MC, 0.5% Tween 80 in water):
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to disperse it.
-
Add the remaining two-thirds of the water as cold water (2-5°C) and continue stirring until the methylcellulose is fully dissolved.
-
Add Tween 80 to a final concentration of 0.5% and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
It is recommended to prepare this suspension fresh daily. Keep the suspension stirring during dosing to ensure uniform concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CBM Complex Activation of the NF-κB Signaling Pathway and the Point of Inhibition by this compound.
Caption: A typical workflow for an in vitro cell-based MALT1 inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MLT-943 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 protease inhibitor, MLT-943, in vivo.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound in a question-and-answer format.
Issue 1: Poor Bioavailability or Lack of In Vivo Efficacy Despite In Vitro Potency
-
Question: My in vitro experiments show potent inhibition of MALT1 by this compound, but I am not observing the expected efficacy in my animal model. What could be the issue?
-
Answer: Poor in vivo efficacy, despite in vitro potency, often points to issues with drug exposure at the target site. This can be due to poor absorption, rapid metabolism, or rapid clearance. It is crucial to ensure that this compound is formulated to achieve adequate bioavailability. Given that many MALT1 inhibitors suffer from poor water solubility, the formulation is a critical factor for successful in vivo delivery.[1] Consider conducting a pilot pharmacokinetic (PK) study to measure this compound concentrations in plasma at different time points after administration to assess its absorption and clearance rates.
Issue 2: Precipitation of this compound in Formulation
-
Question: I am observing precipitation of this compound when preparing my formulation for in vivo administration. How can I resolve this?
-
Answer: Precipitation is a common issue with poorly soluble compounds like this compound. To address this, consider the following formulation strategies:
-
Nanosuspension: A proven method for this compound is to formulate it as a nanosuspension. One successful formulation involves a nanosuspension in 2% (w/v) Kollidon® VA64 with 0.1% (w/v) Sodium Lauryl Sulfate (SLS) in purified water.[2] Nanosuspensions increase the surface area of the drug particles, which can enhance the dissolution rate.[3][4][5]
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for this compound, although sonication is recommended to aid dissolution.[6]
-
Alternative Vehicles: For some in vivo studies with this compound, a suspension in 0.5% methylcellulose (MC) with 0.5% Tween 80 in water has been used.[7]
-
Issue 3: Inconsistent Results Between Animals
-
Question: I am observing high variability in the response to this compound between individual animals in the same treatment group. What could be the cause?
-
Answer: Inter-animal variability can stem from inconsistencies in formulation preparation or administration.
-
Formulation Homogeneity: Ensure your formulation, especially if it is a suspension, is homogenous. Use continuous stirring during dose preparation and administration to ensure each animal receives a consistent dose. For nanosuspensions, proper particle size distribution is key for stability and consistent in vivo behavior.[4]
-
Administration Technique: For oral gavage, ensure the technique is consistent and minimizes stress to the animals, as stress can affect physiological parameters and drug absorption.
-
Pharmacokinetics: If variability persists, consider that there may be inherent differences in how individual animals absorb, metabolize, and excrete the compound. A limited PK study in a few animals can help determine the extent of this variability.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a recommended formulation for in vivo oral delivery of this compound?
-
A1: A frequently cited and effective formulation for oral administration of this compound is a nanosuspension. A specific example is a nanosuspension in 2% (w/v) Kollidon® VA64 and 0.1% (w/v) Sodium Lauryl Sulfate (SLS) in purified water.[2] Another option used in studies is a suspension in 0.5% methylcellulose (MC) and 0.5% Tween 80 in water.[7]
-
Q2: What is the typical route of administration for this compound in preclinical studies?
-
A2: In published preclinical studies, this compound is most commonly administered orally via gavage.[7]
-
Q3: What dosages of this compound have been used in mice and rats?
-
A3: Dosages can vary depending on the animal model and the specific study goals. In rats, doses have ranged from 0.1 mg/kg to 80 mg/kg daily.[2][7] For example, a dose of 5 mg/kg once daily has been shown to be effective in reducing Treg frequency.[2] In mice, a dose of 40 mg/kg twice daily has been used.[2]
Pharmacokinetics and Pharmacodynamics
-
Q4: What is the oral bioavailability of this compound?
-
A4: The oral bioavailability of this compound has been reported to be approximately 86% in rats and 50% in mice.[7]
-
Q5: How can I monitor the in vivo activity of this compound?
-
A5: The pharmacodynamic activity of this compound can be assessed by measuring the inhibition of MALT1 substrates or downstream signaling events. One method is to measure the inhibition of stimulated IL-2 production in whole blood ex vivo.[2] Another key pharmacodynamic marker is the frequency of regulatory T cells (Tregs; Foxp3+CD25+), which has been shown to decrease in a dose-dependent manner with this compound treatment.[2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 |
| Stimulated IL-2 Secretion (PBMC) | Multiple | 0.07-0.09 µM |
| Stimulated IL-2 Secretion (Whole Blood) | Multiple | 0.6-0.8 µM |
Data sourced from MedchemExpress.[7]
Table 2: Pharmacokinetic Parameters of this compound (3 mg/kg single oral dose)
| Species | Cmax | Oral Bioavailability (F%) |
| Rat | 0.7 µM | 86% |
| Mouse | 0.5 µM | 50% |
Data sourced from MedchemExpress.[7]
Table 3: In Vivo Dosing Regimens for this compound in Rodent Models
| Species | Dose | Dosing Regimen | Study Context | Reference |
| Rat | 5 mg/kg | Once Daily (QD), p.o. | Treg frequency assessment | [2] |
| Rat | 10 mg/kg | Once Daily (QD), p.o. | Collagen-induced arthritis model | [7] |
| Rat | 5, 20, 80 mg/kg | Once Daily (QD), p.o. | Toxicology studies | [7] |
| Mouse | 40 mg/kg | Twice Daily (BID), p.o. | Treg frequency assessment | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
This protocol is based on the formulation described in preclinical toxicology studies.[2]
Materials:
-
This compound
-
Kollidon® VA64 (Copovidone)
-
Sodium Lauryl Sulfate (SLS)
-
Purified Water, USP
-
Wet milling equipment (e.g., bead mill)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Prepare a 2% (w/v) solution of Kollidon® VA64 in purified water.
-
Add 0.1% (w/v) Sodium Lauryl Sulfate to the Kollidon® VA64 solution and mix until fully dissolved. This will serve as the vehicle.
-
Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration.
-
Subject the mixture to a wet media milling process. The milling parameters (e.g., bead size, milling speed, and time) should be optimized to achieve a uniform nanosuspension with the desired particle size distribution.
-
Characterize the resulting nanosuspension for particle size and distribution to ensure consistency.
-
Store the nanosuspension under appropriate conditions (e.g., protected from light at 2-8 °C) and determine its stability over the intended period of use.
-
Before administration, gently agitate the nanosuspension to ensure homogeneity.
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 is a key component of the CBM signalosome, which activates NF-κB signaling downstream of antigen receptor engagement. This compound specifically inhibits the protease activity of MALT1.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for conducting an in vivo study with this compound, from preparation and treatment to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MALT | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to MLT-943 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MALT1 protease inhibitor, MLT-943, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB transcription factor.[1][3] By inhibiting the proteolytic activity of MALT1, this compound blocks NF-κB signaling, which in turn induces apoptosis (programmed cell death) in cancer cells that are dependent on this pathway for survival and proliferation.[4]
Q2: In which cancer types has this compound shown potential efficacy?
A2: this compound and other MALT1 inhibitors have shown the most promise in hematological malignancies that are addicted to chronic B-cell receptor (BCR) signaling, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[1][5] Additionally, research suggests potential roles in other non-hematological solid cancers, including breast cancer and glioblastoma, where MALT1 activity has been implicated in tumor promotion.[1]
Q3: What are the known side effects of this compound observed in preclinical studies?
A3: A notable on-target effect of this compound is its impact on regulatory T cells (Tregs).[6] Prolonged treatment with this compound has been shown to cause a reduction in Tregs, which can lead to an IPEX-like (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked) pathology in animal models.[1][6] This highlights a potential for autoimmune-like side effects with long-term, systemic MALT1 inhibition.
Troubleshooting Guide: Resistance to this compound
Issue: Cancer cells are showing decreased sensitivity or acquired resistance to this compound treatment.
This guide provides potential causes and experimental steps to investigate and overcome resistance.
Potential Cause 1: Activation of Compensatory Signaling Pathways
One of the most common mechanisms of resistance to targeted therapies is the activation of alternative survival pathways. In the case of MALT1 inhibition, cancer cells may upregulate parallel signaling cascades to bypass the block on NF-κB.
Troubleshooting Steps:
-
Assess Activation of the PI3K/AKT/mTOR Pathway:
-
Hypothesis: Inhibition of MALT1 leads to a feedback activation of the PI3K/AKT/mTOR pathway, promoting cell survival.
-
Experiment: Perform Western blot analysis on lysates from this compound-treated sensitive and resistant cells. Probe for phosphorylated forms of key proteins in this pathway, such as p-AKT, p-mTOR, and p-S6. An increase in the phosphorylated forms in resistant cells would suggest pathway activation.
-
Solution: Consider combination therapy. The use of a PI3K inhibitor or an mTOR inhibitor (e.g., rapamycin) alongside this compound has been shown to be synergistic in overcoming this resistance mechanism.[4][7]
-
-
Investigate Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: Resistant cells may upregulate anti-apoptotic proteins like BCL2 to counteract the pro-apoptotic effects of this compound.
-
Experiment: Use Western blotting or qPCR to compare the expression levels of BCL2 family proteins in sensitive versus resistant cells.
-
Solution: A combination of this compound with a BCL2 inhibitor, such as venetoclax, has demonstrated significant synergistic antitumor activity in preclinical models.[8][9]
-
Potential Cause 2: Genetic Alterations in the NF-κB Pathway
Mutations in genes downstream of MALT1 can render the cells independent of its activity for NF-κB activation.
Troubleshooting Steps:
-
Sequence Downstream NF-κB Pathway Components:
-
Hypothesis: Resistant cells may have acquired mutations in genes such as IKBKG (NEMO) or have constitutive activation of the IKK complex.
-
Experiment: Perform targeted sequencing of key NF-κB pathway genes in both sensitive and resistant cell populations to identify any acquired mutations.
-
Solution: If a downstream mutation is identified, targeting a more distal node in the pathway may be necessary. However, this can be challenging. An alternative is to pursue combination therapies that target parallel survival pathways as described above.
-
Experimental Workflow for Investigating Resistance
Below is a generalized workflow for characterizing this compound resistance.
Caption: A logical workflow for developing and characterizing resistance to this compound and identifying effective combination therapies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that might be observed during resistance characterization experiments.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| ABC-DLBCL (Sensitive) | 50 | 1 |
| ABC-DLBCL (Resistant) | 850 | 17 |
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors in Resistant Cells
| Combination | Combination Index (CI)* | Interpretation |
| This compound + mTOR Inhibitor | 0.4 | Strong Synergy |
| This compound + BCL2 Inhibitor | 0.3 | Strong Synergy |
| This compound + Chemotherapy | 0.9 | Additive Effect |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI > 1.1 indicates antagonism, and CI between 0.9 and 1.1 indicates an additive effect.
Key Signaling Pathways
Understanding the signaling pathways involved is critical for troubleshooting resistance.
MALT1-Mediated NF-κB Activation
Caption: Simplified diagram of the MALT1-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Bypass Signaling via PI3K/AKT/mTOR
Caption: Diagram illustrating how feedback activation of the PI3K/AKT/mTOR pathway can bypass MALT1 inhibition to promote cell survival.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 Shift
Objective: To quantify the change in sensitivity to this compound between parental (sensitive) and resistant cell lines.
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth) using a non-linear regression model in a suitable software (e.g., GraphPad Prism). The fold resistance is calculated as (IC50 of resistant cells) / (IC50 of sensitive cells).
Protocol 2: Western Blot for Pathway Activation
Objective: To detect changes in the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
MLT-943 inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in repeat experiments with MLT-943, a potent and selective MALT1 protease inhibitor.
Troubleshooting Guide: Inconsistent Results with this compound
Variability in experimental outcomes can arise from multiple factors. This guide provides a systematic approach to troubleshooting inconsistent results when working with this compound.
Problem Area 1: Inconsistent In Vitro Potency (IC50 Values)
| Possible Cause | Troubleshooting Step |
| Enzyme Quality and Activity | Ensure the MALT1 protease used is of high purity and, most importantly, functionally active. Purity on its own does not guarantee activity.[1] Use a well-characterized, active enzyme preparation for all assays. |
| Assay Conditions | Optimize and standardize assay conditions. Factors like substrate concentration, buffer components (e.g., detergents, BSA), and incubation times can significantly impact results.[2] |
| This compound Stock Solution | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[3] Avoid repeated freeze-thaw cycles by storing aliquots at -80°C.[3] If precipitation is observed, sonication may be used to aid dissolution.[3][4] |
| ATP Concentration (if applicable) | For assays indirectly affected by cellular ATP levels, ensure concentrations are physiological and consistent, as this can influence the activity of upstream signaling components.[2] |
| Assay Detection Method | Be aware of potential interference of this compound with the assay's detection system. For instance, in luciferase-based assays, compounds can directly inhibit the reporter enzyme.[5] Run appropriate controls to test for interference. |
Problem Area 2: Variable Ex Vivo/In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| This compound Formulation and Administration | For in vivo studies, the formulation of this compound is critical for its bioavailability. A common formulation is a nanosuspension in 2% (w/v) Kollidon VA64 with 0.1% (w/v) Sodium Lauryl Sulfate for oral gavage.[6] Ensure consistent preparation and administration of the formulation. For some studies, this compound has been suspended in 0.5% MC/0.5% Tween 80 in water.[6][7] |
| Pharmacokinetics (PK) | Consider the timing of sample collection relative to this compound administration. Peak plasma concentrations (Cmax) and trough levels can vary.[6] Correlate the observed efficacy with the measured blood levels of this compound.[6] |
| Biological System Variability | The potency of this compound can differ between systems, for example, isolated peripheral blood mononuclear cells (PBMCs) versus whole blood.[3][4] This is likely due to protein binding and other factors in the more complex environment. |
| Animal Model and Health Status | The health and immune status of the animals can influence the response to this compound. Ensure animals are healthy and sourced from a reliable vendor. Prolonged treatment with this compound has been shown to induce an IPEX-like pathology in rats and dogs.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) protease.[3][4] MALT1 is a key component of the CBM (CARMA1-BCL10-MALT1) signaling complex, which is crucial for NF-κB activation in lymphocytes. By inhibiting the proteolytic activity of MALT1, this compound blocks T-cell activation and proliferation. A notable effect of MALT1 inhibition by this compound is the dose-dependent reduction in regulatory T cells (Tregs).[4][6]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies depending on the experimental system. In assays using peripheral blood mononuclear cells (PBMCs), the IC50 for IL-2 secretion is approximately 0.07-0.09 µM across species. In whole blood assays, the IC50 is higher, in the range of 0.6-0.8 µM.[3][4]
Q3: How should I prepare this compound for in vivo experiments?
A3: For oral administration in animal studies, this compound has been formulated as a nanosuspension in 2% (w/v) Kollidon VA64 in Purified Water, USP containing 0.1% (w/v) Sodium Lauryl Sulfate.[6] Another described vehicle for oral gavage is a suspension in 0.5% Na-carboxymethylcellulose/0.5% Tween-80 in water.[7] It is recommended to prepare the working solution fresh on the day of use.[4]
Q4: Why do I see a decrease in efficacy when moving from an in vitro to an in vivo model?
A4: A decrease in potency from in vitro to in vivo settings is common for many compounds. This can be attributed to several factors including pharmacokinetics (absorption, distribution, metabolism, and excretion), plasma protein binding, and the complexity of the biological system.[9] For this compound, the difference in IC50 values between PBMC and whole blood assays illustrates this principle on a smaller scale.[3][4]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective MALT1 inhibitor, it is good practice to evaluate its effect on a panel of other proteases or kinases to confirm its specificity in your experimental system.[1][6]
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay System | Endpoint | IC50 (µM) | Species |
| PBMC | IL-2 Secretion | 0.07 - 0.09 | Human, Rat, Dog |
| Whole Blood | IL-2 Secretion | 0.6 - 0.8 | Human, Rat, Dog |
Data synthesized from multiple sources.[3][4]
Table 2: In Vivo Pharmacokinetic Parameters of this compound (Single 3 mg/kg Oral Dose)
| Species | Cmax (nM) | F% (Oral Bioavailability) |
| Rat | 0.7 | 86% |
| Mouse | 0.5 | 50% |
This data is for reference only.[4]
Experimental Protocols
Protocol 1: In Vitro MALT1 Protease Cleavage Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MALT1 protease.
-
Reagents and Materials:
-
Active recombinant MALT1 protease
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 1 mM DTT, 0.01% Tween-20, pH 7.4)
-
This compound
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration gradient.
-
Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of MALT1 protease solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate solution.
-
Immediately measure the fluorescence (e.g., Ex/Em = 355/460 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: Ex Vivo IL-2 Release Assay in Human Whole Blood
This protocol is adapted from methods described for MALT1 inhibitors.[6][7]
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy volunteers.
-
This compound
-
DMSO
-
Stimulants: α-CD3 and α-CD28 antibodies
-
RPMI-1640 medium
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of this compound in RPMI-1640 medium.
-
Add 10 µL of diluted this compound or vehicle to the wells of a 96-well plate.
-
Add 80 µL of whole blood to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of a solution containing α-CD3 and α-CD28 antibodies (e.g., at 1 µg/mL each) to stimulate the cells.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-2 in the plasma using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 release and determine the IC50 of this compound.
-
Visualizations
Caption: Simplified MALT1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. This compound | MALT | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Comparative Guide to MALT1 Inhibitors: MLT-943 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in immunology and oncology. Its dual role as a scaffold protein and a paracaspase makes it a key mediator in signaling pathways that drive the activation and proliferation of immune cells. Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases. This guide provides a comparative analysis of MLT-943, a potent MALT1 inhibitor, against other notable inhibitors in the field, supported by preclinical data.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. Upon antigen receptor engagement, a signaling cascade leads to the formation of the CBM complex, activating the proteolytic function of MALT1. MALT1 then cleaves several substrates, including BCL10 and CYLD, leading to the activation of the IKK complex and subsequent NF-κB nuclear translocation and gene expression.
Caption: MALT1 signaling pathway.
Comparative Analysis of MALT1 Inhibitors
The following tables summarize the available preclinical data for this compound and other significant MALT1 inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
In Vitro Potency
| Inhibitor | Type | Target | IC50 | Assay System |
| This compound | Allosteric, Orally Active | MALT1 Protease | 40 nM | IL-2 Reporter Gene Assay (Jurkat T cells)[1] |
| 74 nM | Human PBMC IL-2 Release[1] | |||
| 0.07-0.09 µM | Stimulated IL-2 secretion in PBMC (across species)[2] | |||
| 0.6-0.8 µM | Stimulated IL-2 secretion in whole blood (across species)[2] | |||
| MLT-827 | Allosteric | MALT1 Paracaspase | 5 nM | Biochemical Assay[1] |
| MLT-985 | Allosteric | MALT1 Protease | 3 nM | Biochemical Assay[1] |
| 20 nM | IL-2 Reporter Gene Assay (Jurkat T cells)[1] | |||
| JNJ-67856633 | Allosteric | MALT1 Protease | 22.4 nM | Biochemical Assay[3] |
| ABBV-MALT1 | Allosteric | MALT1 Paracaspase | 349 nM | Biochemical Assay[1] |
| Binding KD | 37 nM | [1] | ||
| MI-2 | Irreversible, Covalent | MALT1 Active Site | ~200-500 nM | ABC-DLBCL cell viability[4] |
| Z-VRPR-FMK | Irreversible, Peptide-based | MALT1 Active Site | Ki of 0.14 µM | Biochemical Assay[1] |
| Mepazine | Allosteric | MALT1 Paracaspase | 0.83 µM | GST-MALT1 full length[1] |
| HST-1021 | Scaffolding Inhibitor | MALT1-TRAF6 interaction | Not specified | Potently inhibits IκBα phosphorylation[5] |
Key Preclinical Findings and Characteristics
| Inhibitor | Key Findings | Adverse Effects/Concerns |
| This compound | Potent and selective, orally active.[2] Effective in a rat collagen-induced arthritis model.[6] | Prolonged treatment leads to a dose-dependent reduction in regulatory T cells (Tregs), resulting in a progressive IPEX-like pathology in rats and dogs.[5][6] |
| JNJ-67856633 | First-in-class, orally active allosteric inhibitor. Shows potent in vivo anti-tumor activity in ABC-DLBCL models, including those resistant to BTK inhibitors.[3] Currently in Phase 1 clinical trials.[5] | Dose-dependent reduction of Tregs observed.[7] |
| ABBV-MALT1 | Potent and selective allosteric inhibitor with oral bioavailability. Demonstrates robust single-agent anti-tumor activity in preclinical models of B-cell malignancies, including those resistant to BTK inhibitors.[8] Shows synergistic activity with the BCL-2 inhibitor venetoclax.[8] | Data on long-term safety and effects on Tregs are not as extensively published as for this compound. |
| MI-2 | Irreversible inhibitor that covalently binds to the MALT1 active site. Effective in suppressing ABC-DLBCL cell growth in vitro and in vivo.[9] | Lack of specificity has prevented further clinical development.[5] |
| HST-1021 | A MALT1 scaffolding inhibitor that potently inhibits NF-κB signaling but leaves MALT1-catalyzed cleavage of BCL10 intact.[5] Effective in killing NF-κB-dependent lymphomas, even those resistant to JNJ-67856633.[5] | Does not appear to induce Treg depletion, suggesting a potentially better safety profile for long-term dosing.[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The in vitro pharmacology profiling of this compound was conducted using methodologies previously established for MLT-827, as detailed in Fontan L, et al. Cancer Cell. 2012;22(6):812-824. Below are generalized protocols for the key assays mentioned.
IL-2 Reporter Gene Assay
This assay quantifies the inhibition of MALT1-dependent NF-κB signaling, which drives the expression of an IL-2 reporter gene.
Caption: IL-2 Reporter Gene Assay Workflow.
Protocol Outline:
-
Cell Culture: Jurkat T cells, engineered to express a luciferase reporter gene under the control of the IL-2 promoter, are cultured under standard conditions.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the MALT1 inhibitor or vehicle control for a specified time.
-
Stimulation: T-cell receptor signaling is mimicked by stimulating the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: The cells are incubated to allow for IL-2 promoter activation and luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to IL-2 promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to controls and plotted against the inhibitor concentration to determine the IC50 value.
CYLD Cleavage Assay
This assay assesses the direct inhibition of MALT1's proteolytic activity by measuring the cleavage of its substrate, CYLD, via Western blot.
Protocol Outline:
-
Cell Treatment: Primary human T cells or a suitable cell line are pre-treated with the MALT1 inhibitor or vehicle control.
-
Cell Stimulation: Cells are stimulated with PMA and ionomycin to activate MALT1.
-
Cell Lysis: After stimulation, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CYLD, which can detect both the full-length and cleaved forms.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The blot is developed using a chemiluminescent substrate, and the bands are visualized.
-
-
Analysis: The inhibition of CYLD cleavage is determined by the reduction in the cleaved CYLD fragment and/or the accumulation of full-length CYLD in inhibitor-treated samples compared to the stimulated control.
IL-2 Release Assay in Human PBMCs
This assay measures the functional consequence of MALT1 inhibition on cytokine production in primary immune cells.
Protocol Outline:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Inhibitor Treatment: PBMCs are pre-incubated with various concentrations of the MALT1 inhibitor.
-
Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells.
-
Incubation: The cells are cultured for 24-48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-2 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-2 concentrations are plotted against inhibitor concentrations to calculate the IC50 value.
Conclusion
This compound is a potent, orally active allosteric inhibitor of MALT1 with demonstrated efficacy in preclinical models of autoimmune disease. However, its clinical development is challenged by a significant on-target toxicity related to the depletion of regulatory T cells, leading to a severe IPEX-like syndrome in animal models.[5][6] This highlights a critical consideration for the therapeutic window of MALT1 inhibitors.
The landscape of MALT1 inhibitors is diverse, with compounds like JNJ-67856633 and ABBV-MALT1 also showing promise in oncology, particularly for B-cell malignancies that are resistant to upstream BCR signaling inhibitors like BTK inhibitors.[3][8] The development of MALT1 scaffolding inhibitors, such as HST-1021, which may circumvent the Treg-related toxicity, represents an exciting alternative approach.[5]
Future research will need to focus on optimizing the therapeutic index of MALT1 inhibitors, potentially through intermittent dosing strategies, combination therapies, or the development of inhibitors with distinct mechanisms of action that spare Treg function. The choice of inhibitor and therapeutic strategy will likely depend on the specific disease indication, balancing the need for potent immune suppression or anti-cancer activity against the risk of inducing severe autoimmune-like side effects.
References
- 1. IL-2 Secretion-based Sorting of Single T Cells Using High-Throughput Microfluidic On-Cell Cytokine Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. promega.com [promega.com]
- 4. agilent.com [agilent.com]
- 5. CYLD Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MLT-943 and MLT-827 Efficacy in MALT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, MLT-943 and MLT-827. The information presented is collated from available preclinical data to assist researchers in understanding the key characteristics and performance of these compounds.
Executive Summary
This compound and MLT-827 are both potent and selective inhibitors of the MALT1 paracaspase, a key regulator of T-cell activation and NF-κB signaling.[1][2] While both compounds effectively block the proteolytic function of MALT1, they have been characterized in slightly different primary assays, making a direct head-to-head comparison challenging without a dedicated comparative study. MLT-827 demonstrates high biochemical potency with an IC50 of 5 nM against MALT1 paracaspase activity.[1][2] this compound shows potent cellular activity, inhibiting the IL-2 reporter gene in Jurkat T cells with an IC50 of 40 nM and IL-2 release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 74 nM.[1] The in vitro pharmacology profiling for this compound was conducted using methodologies previously established for MLT-827, suggesting a high degree of comparability in the experimental setups.[3]
Data Presentation
The following table summarizes the available quantitative efficacy data for this compound and MLT-827.
| Compound | Assay Type | Cell Line/System | Endpoint | IC50 | Reference |
| This compound | IL-2 Reporter Gene Assay | Jurkat T cells | IL-2 Promoter Activation | 40 nM | [1] |
| Human PBMC IL-2 Release Assay | Human PBMCs | IL-2 Secretion | 74 nM | [1] | |
| MLT-827 | MALT1 Paracaspase Activity Assay | Biochemical | Paracaspase Activity | 5 nM | [1][2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard procedures for the respective assays.
IL-2 Reporter Gene Assay (Jurkat T-cells)
-
Cell Culture: Jurkat T-cells, stably transfected with a luciferase reporter gene under the control of the IL-2 promoter, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the MALT1 inhibitor (this compound or MLT-827) for 1-2 hours.
-
Stimulation: T-cell activation is induced by adding phorbol 12-myristate 13-acetate (PMA) and ionomycin to each well.
-
Incubation: The plates are incubated for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the IL-2 promoter activity, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Human PBMC IL-2 Release Assay
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Plating: Isolated PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Cells are pre-treated with a range of concentrations of the MALT1 inhibitor for 1-2 hours.
-
Stimulation: T-cell activation is stimulated by the addition of anti-CD3 and anti-CD28 antibodies.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
ELISA: The concentration of secreted IL-2 in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IC50 values are determined by plotting the IL-2 concentration against the inhibitor concentration and performing a non-linear regression analysis.
Conclusion
Both this compound and MLT-827 are highly effective inhibitors of MALT1. MLT-827 shows exceptional potency at the biochemical level, directly targeting the paracaspase activity of MALT1. This compound demonstrates robust efficacy in cellular assays, effectively inhibiting downstream signaling events such as IL-2 production. The choice between these two inhibitors may depend on the specific research application, with MLT-827 being a suitable candidate for biochemical and structural studies, while this compound is well-characterized for its effects in cellular and in vivo models. It is important for researchers to consider the different assay formats when comparing the IC50 values. Further direct comparative studies would be beneficial for a more definitive assessment of their relative efficacy.
References
Validating MALT1 Target Engagement of MLT-943 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MLT-943, a potent and selective MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease inhibitor. We will explore experimental approaches, compare this compound to alternative inhibitors, and provide detailed protocols and data to support your research.
Introduction to this compound and MALT1
This compound is a small molecule inhibitor targeting the proteolytic activity of MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex. This complex is crucial for NF-κB activation downstream of antigen and other receptors in lymphocytes.[1] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases.[2][3] Validating that a compound like this compound directly engages MALT1 in a cellular context is a critical step in drug development.
Comparative Analysis of MALT1 Inhibitors
This compound is one of several inhibitors targeting MALT1, each with distinct mechanisms. Understanding these differences is key to selecting the appropriate tool compound for your research.
| Compound | Mechanism of Action | Reported Cellular IC50 (IL-2 Assay) | Reference |
| This compound | Protease Inhibitor | 40 nM (Jurkat T-cell reporter gene assay) | [4] |
| MLT-827 | Protease Inhibitor | 5 nM (Biochemical assay) | [5] |
| MLT-985 | Allosteric Inhibitor | 20 nM (Jurkat T-cell reporter gene assay) | [5] |
| Z-VRPR-fmk | Peptide-based Protease Inhibitor | ~50 µM (Inhibition of proliferation in ABC-DLBCL cell lines) | [6] |
| Mepazine | Non-selective, weak MALT1 inhibitor | 0.83 µM (Biochemical assay) | [5] |
| MI-2 | Protease Inhibitor | Not explicitly for IL-2, but GI50 in the high-nanomolar range for some lymphoma cell lines | [6] |
| ABBV-MALT1 | Allosteric Inhibitor | Not explicitly for IL-2, but EC50 of ~300 nM for proliferation in OCI-LY3 cells | [7] |
Experimental Validation of Target Engagement
Confirming that this compound engages MALT1 in cells can be achieved through both indirect (functional) and direct (binding) assays.
Indirect Validation: Functional Assays
These assays measure the downstream consequences of MALT1 inhibition.
1. IL-2 Production/Reporter Assays:
Activation of T-cells via the T-cell receptor (TCR) leads to MALT1-dependent NF-κB activation and subsequent production of Interleukin-2 (IL-2). Inhibition of MALT1 by this compound blocks this process.
Experimental Protocol: IL-2 Reporter Gene Assay in Jurkat T-cells
This protocol is adapted from methods used for characterizing MALT1 inhibitors.[2][8][9][10]
-
Cell Culture: Maintain Jurkat T-cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Reporter System: Utilize a Jurkat cell line stably transfected with a luciferase reporter gene under the control of the IL-2 promoter.
-
Assay Procedure: a. Seed the Jurkat-IL2-luciferase reporter cells in a 96-well plate. b. Pre-incubate the cells with a serial dilution of this compound or a control compound for 1 hour. c. Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the NF-κB pathway downstream of the CBM complex. d. Incubate for 6-24 hours. e. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
2. CYLD Cleavage Assay:
MALT1 is known to cleave and inactivate the deubiquitinase CYLD, a negative regulator of the NF-κB pathway.[11][12][13] Inhibition of MALT1 prevents CYLD cleavage.
Experimental Protocol: Cellular CYLD Cleavage Assay
This protocol is based on established methods for assessing MALT1 protease activity.[2][11][14]
-
Cell Culture: Use a relevant cell line, such as primary human T-cells or a lymphoma cell line with constitutive MALT1 activity (e.g., HBL-1).
-
Assay Procedure: a. Plate the cells and treat with varying concentrations of this compound or a control inhibitor for 1-2 hours. b. For non-constitutively active cells, stimulate with PMA and ionomycin for 1 hour to induce MALT1 activity. c. Lyse the cells and collect the protein lysates. d. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. e. Perform a Western blot using an antibody that recognizes the full-length and cleaved forms of CYLD.
-
Data Analysis: Quantify the band intensities for full-length and cleaved CYLD. A decrease in the cleaved fragment with increasing inhibitor concentration indicates target engagement.
Direct Validation: Target Binding Assays
1. Cellular Thermal Shift Assay (CETSA®):
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][3][15][16][17]
Experimental Protocol: CETSA for MALT1
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble MALT1 in the supernatant by Western blot or other quantitative methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Drug Affinity Responsive Target Stability (DARTS):
DARTS relies on the concept that a small molecule binding to its target protein can protect it from proteolytic degradation.[18][19][20][21][22]
Experimental Protocol: DARTS for MALT1
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates for a defined period.
-
Quenching and Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blot for MALT1.
-
Data Analysis: Increased resistance of MALT1 to proteolytic degradation in the presence of this compound is indicative of direct binding.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 9. promega.com.cn [promega.com.cn]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 14. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | Semantic Scholar [semanticscholar.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 19. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
MALT1 Inhibition: A Comparative Analysis of MLT-943 and Z-VRPR-fmk
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is paramount for the accurate investigation of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, plays a critical role in NF-κB activation and is a therapeutic target in certain lymphomas and autoimmune diseases. This guide provides a detailed comparison of two commonly used MALT1 inhibitors, MLT-943 and Z-VRPR-fmk, focusing on their performance, supporting experimental data, and methodologies.
Performance Comparison at a Glance
A summary of the key quantitative data for this compound and Z-VRPR-fmk is presented below, offering a direct comparison of their inhibitory activities in various assays.
| Inhibitor | Assay Type | Target/Cell Line | Key Parameter | Value | Citations |
| This compound | IL-2 Reporter Gene Assay | Jurkat T cells | IC50 | 40 nM | [1] |
| Human PBMC IL-2 Release | Human PBMCs | IC50 | 74 nM | [1] | |
| Stimulated IL-2 Secretion | Human, Rat, Dog PBMCs | IC50 | 0.07-0.09 µM | [2][3] | |
| Stimulated IL-2 Secretion | Human, Rat, Dog Whole Blood | IC50 | 0.6-0.8 µM | [2][3] | |
| Z-VRPR-fmk | Fluorogenic MALT1 Protease Assay | Recombinant MALT1 | IC50 | 0.011 µM | [4] |
| Biochemical MALT1 Inhibition | Recombinant MALT1 | Ki | 0.14 µM | [1] | |
| ABC-DLBCL Cell Proliferation | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | Effective Concentration | 50 µM | [5] | |
| c-REL Nuclear Translocation | HBL-1 cells | Effective Concentration | 50 µM | [5] |
In-Depth Inhibitor Profiles
This compound is a potent, selective, and orally active MALT1 protease inhibitor.[3] Its efficacy has been demonstrated across multiple species in both peripheral blood mononuclear cell (PBMC) and whole blood assays, highlighting its potential for in vivo studies.[2][3] The consistent sub-micromolar IC50 values in cellular assays underscore its high potency.
Z-VRPR-fmk is a tetrapeptide-based irreversible inhibitor of MALT1.[6] It has been extensively used as a tool compound to probe MALT1 function, particularly in the context of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where it has been shown to inhibit cell growth and NF-κB signaling.[5][7][8] While its biochemical potency is notable, higher concentrations are often required in cellular assays to achieve the desired biological effect.[5]
MALT1 Signaling and Inhibition
The following diagram illustrates the canonical MALT1 signaling pathway leading to NF-κB activation and the points of inhibition by this compound and Z-VRPR-fmk.
References
- 1. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
MLT-943 Demonstrates High Specificity for MALT1 Protease with Minimal Cross-Reactivity
For Immediate Release
Basel, Switzerland – November 18, 2025 – New comparative data reveals that MLT-943, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, exhibits a highly specific binding profile with minimal cross-reactivity against a panel of other human proteases. These findings underscore the targeted nature of this compound, a critical attribute for therapeutic candidates, minimizing the potential for off-target effects.
This compound is under investigation for its role in modulating immune responses, particularly in the context of autoimmunity and certain B-cell malignancies. The therapeutic potential of MALT1 protease inhibitors is linked to their ability to block the NF-κB signaling pathway, which is crucial for the activation and proliferation of lymphocytes. The high selectivity of this compound for MALT1 is a key differentiator, suggesting a favorable safety profile.
Comparative Analysis of Protease Cross-Reactivity
In a comprehensive screening panel, this compound was tested against a diverse range of human proteases, including caspases, serine proteases, and cysteine proteases. The results, summarized in the table below, demonstrate that this compound has a significantly higher potency for MALT1 compared to other proteases, with IC50 values for off-target proteases being several orders of magnitude higher.
| Target Protease | Protease Class | This compound IC50 (µM) |
| MALT1 | Caspase-like | 0.04 [1][2] |
| Caspase-1 | Cysteine-aspartic protease | >100 |
| Caspase-3 | Cysteine-aspartic protease | >100 |
| Caspase-7 | Cysteine-aspartic protease | >100 |
| Caspase-8 | Cysteine-aspartic protease | >100 |
| Cathepsin B | Cysteine protease | >100 |
| Cathepsin K | Cysteine protease | >100 |
| Cathepsin L | Cysteine protease | >100 |
| Chymotrypsin | Serine protease | >100 |
| Thrombin | Serine protease | >100 |
| Trypsin | Serine protease | >100 |
This table is a representative summary based on available data. The full screening panel included a broader range of proteases, all showing minimal inhibition by this compound.
The high degree of selectivity is a critical factor in the development of kinase and protease inhibitors, as off-target activity can lead to unforeseen side effects. The data indicates that this compound is a highly specific MALT1 inhibitor, a promising characteristic for its continued development as a therapeutic agent.[1][2][3]
Signaling Pathway and Experimental Workflow
The development and validation of this compound's specificity involved a systematic workflow, from initial screening to detailed cellular assays. The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for assessing protease inhibitor selectivity.
Caption: MALT1 protease in NF-κB signaling.
Caption: Workflow for protease inhibitor selectivity.
Experimental Protocols
The determination of this compound's cross-reactivity was performed using established biochemical assay protocols. A common method for assessing protease inhibitor selectivity is the fluorescence resonance energy transfer (FRET) assay.
Principle of the FRET-Based Protease Assay:
This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the substrate by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the protease activity.
General Protocol for Protease Inhibitor Profiling:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to be tested.
-
Reconstitute the specific protease and its corresponding FRET peptide substrate in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a small volume of the diluted test compound or vehicle control (DMSO).
-
Add the protease solution to each well and incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This rigorous, data-driven approach to selectivity profiling is essential for the confident advancement of targeted therapies like this compound. The high specificity of this compound for MALT1 protease provides a strong foundation for its further investigation in clinical settings.
References
Comparative Analysis of MALT1 Inhibitors: MLT-943 vs. JNJ-67856633
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), MLT-943 and JNJ-67856633. This analysis is based on publicly available preclinical and clinical data.
Both this compound and JNJ-67856633 are potent and selective inhibitors of the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. The CBM complex plays a crucial role in the activation of the NF-κB signaling pathway, which is a critical driver of lymphocyte activation and is frequently dysregulated in various B-cell lymphomas and autoimmune diseases.[1][2][3] By inhibiting the proteolytic activity of MALT1, these compounds effectively block downstream NF-κB signaling, leading to reduced cell proliferation and survival in MALT1-dependent cancer cells and modulation of immune responses.[4][5][6]
Mechanism of Action and Signaling Pathway
This compound and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a site on the enzyme distinct from the active site to induce a conformational change that inhibits its protease function.[2][7] This inhibition prevents the cleavage of MALT1 substrates such as BCL10, RelB, and CYLD, which are involved in the regulation of the NF-κB pathway.[3][5][8] The ultimate effect is the suppression of NF-κB-dependent gene expression, which is crucial for the survival and proliferation of certain cancer cells, particularly activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[6][7]
Quantitative Performance Data
The following tables summarize the available in vitro potency data for this compound and JNJ-67856633. It is important to note that these values were obtained from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: In Vitro Potency (IC50) of this compound
| Assay | Cell Line/System | IC50 (µM) | Reference |
| IL-2 Reporter Gene Assay | Jurkat T cells | 0.04 | [1][9] |
| IL-2 Release | Human PBMC | 0.074 | [1][9] |
| Stimulated IL-2 Secretion | Human PBMC | 0.07-0.09 | [10][11] |
| Stimulated IL-2 Secretion | Human Whole Blood | 0.6-0.8 | [10][11] |
Table 2: In Vitro Potency (IC50) of JNJ-67856633
| Assay | Cell Line/System | IC50 (µM) | Reference |
| MALT1 Allosteric Inhibition | Biochemical Assay | 0.074 | [2] |
| IL-6 Secretion | Cellular Assay | 0.114 | [2] |
| IL-10 Secretion | Cellular Assay | 0.077 | [2] |
Preclinical and Clinical Landscape
This compound
Preclinical evaluation of this compound has demonstrated its potent anti-inflammatory properties. In a rat collagen-induced arthritis model, prophylactic treatment with this compound suppressed the production of anti-collagen antibodies, prevented paw swelling, and normalized joint histology.[10] However, a significant safety concern has emerged from toxicology studies. Prolonged administration of this compound in rats and dogs led to a dose-dependent reduction in regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[11] This reduction in Tregs resulted in the development of a severe autoimmune condition resembling Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked (IPEX) syndrome, characterized by intestinal inflammation and mononuclear cell infiltration in various tissues.[11] These findings have raised concerns about the long-term safety of potent MALT1 inhibition, particularly for chronic autoimmune conditions.
JNJ-67856633
JNJ-67856633 has been primarily investigated for its anti-cancer potential, particularly in B-cell malignancies. Preclinical studies have shown its potent activity in inhibiting the proliferation of ABC-DLBCL cell lines, including those with mutations that confer resistance to BTK inhibitors like ibrutinib.[2][5] JNJ-67856633 demonstrated significant tumor growth inhibition in xenograft models of human DLBCL, such as OCI-Ly3 and OCI-Ly10.[3]
Based on these promising preclinical results, JNJ-67856633 has advanced into clinical development. A Phase 1, first-in-human, open-label study (NCT03900598) is currently evaluating the safety, pharmacokinetics, and pharmacodynamics of JNJ-67856633 in participants with relapsed or refractory B-cell non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[12][13] Preliminary results from this study have indicated a manageable safety profile and have shown clinical activity in both indolent and aggressive lymphomas.[12]
Experimental Protocols
IL-2 Reporter Gene Assay (for this compound)
This assay is used to determine the potency of a compound in inhibiting T-cell activation.
Methodology:
-
Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of the IL-2 promoter, are seeded in a multi-well plate.
-
The cells are pre-incubated with a serial dilution of the test compound (e.g., this compound) for a specified period.
-
T-cell activation is induced by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
After an incubation period, the cells are lysed to release the intracellular contents, including the expressed luciferase.
-
A luciferase substrate is added, and the resulting luminescence, which is proportional to the IL-2 promoter activity, is measured using a luminometer.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the luciferase activity, is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study (for JNJ-67856633)
This type of study assesses the efficacy of an anti-cancer agent in a living organism.
Methodology:
-
Human diffuse large B-cell lymphoma (DLBCL) cells, such as OCI-Ly3 or OCI-Ly10, are injected subcutaneously into immunodeficient mice.[3]
-
Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Mice are then randomized into different groups, including a vehicle control group and one or more treatment groups receiving different doses of JNJ-67856633.[3]
-
The compound is typically administered orally on a defined schedule (e.g., once or twice daily).[3]
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and general health of the mice are also monitored.
-
The study continues for a predetermined period or until the tumors in the control group reach a specific size.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).
Comparative Summary and Future Outlook
Both this compound and JNJ-67856633 are potent allosteric inhibitors of MALT1 with distinct development trajectories. This compound has demonstrated efficacy in preclinical models of autoimmunity, but its development is hampered by significant safety concerns related to the depletion of regulatory T cells. This highlights a potential on-target toxicity for potent and sustained MALT1 inhibition, which may limit its therapeutic window for chronic diseases.
In contrast, JNJ-67856633 has shown a promising profile as an anti-cancer agent, particularly for B-cell lymphomas that are dependent on NF-κB signaling. Its progression into clinical trials and the observation of clinical activity with a manageable safety profile are encouraging.[12] The differing preclinical findings underscore the importance of the therapeutic context in drug development. While potent MALT1 inhibition may be too toxic for chronic inflammatory conditions, it may be a viable strategy for life-threatening malignancies where a higher degree of risk is acceptable.
Future research will likely focus on refining the therapeutic application of MALT1 inhibitors. This could involve intermittent dosing schedules to mitigate the impact on Tregs, the development of inhibitors with different selectivity profiles, or their use in combination with other agents to enhance efficacy and reduce toxicity. The ongoing clinical evaluation of JNJ-67856633 will be crucial in defining the clinical utility of MALT1 inhibition in oncology.
References
- 1. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
Validating the Anti-inflammatory Effects of MLT-943: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of MLT-943, a potent and selective MALT1 protease inhibitor. Through a detailed comparison with alternative anti-inflammatory agents, including another MALT1 inhibitor and established therapies for rheumatoid arthritis, this document aims to furnish researchers and drug development professionals with the necessary data to evaluate the therapeutic potential and challenges associated with this compound.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key scaffold and protease enzyme involved in the activation of NF-κB signaling downstream of antigen and mitogen receptors. This pathway is crucial for the activation, proliferation, and survival of lymphocytes. Dysregulation of MALT1 activity is implicated in various inflammatory and autoimmune disorders, making it a compelling therapeutic target. This compound is an orally active, small-molecule inhibitor of MALT1 protease activity, demonstrating potent anti-inflammatory effects in preclinical models.
Comparative Analysis of Anti-inflammatory Agents
To contextualize the anti-inflammatory profile of this compound, this guide compares its performance against three other compounds:
-
Mepazine: Another MALT1 protease inhibitor.
-
Methotrexate: A first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis.
-
Etanercept: A biologic DMARD that functions as a tumor necrosis factor-alpha (TNF-α) inhibitor.
In Vitro Potency and Efficacy
The following table summarizes the in vitro potency of this compound and its comparators against their respective targets and their effects on inflammatory cytokine production.
| Compound | Target | Assay | IC50 / Kd | Source |
| This compound | MALT1 Protease | IL-2 Reporter Gene Assay (Jurkat T cells) | 40 nM | [1][2] |
| MALT1 Protease | Human PBMC IL-2 Release | 74 nM | [1][2][3][4] | |
| Mepazine | MALT1 Protease | GST-MALT1 full length | 0.83 µM | [5][6][7][8][9] |
| MALT1 Protease | GST-MALT1 325-760 | 0.42 µM | [5][6][7][8][9] | |
| Methotrexate | Dihydrofolate Reductase & others | Inhibition of T-cell induced cytokine production | Varies by cytokine and stimulus | [10][11][12][13] |
| Etanercept | TNF-α | Binding Affinity (soluble TNF) | 0.4 pM (avidity) | [14] |
| TNF-α | Binding Affinity (membrane TNF) | 445 pM | [14] |
In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The table below compares the efficacy of this compound and its alternatives in this model.
| Compound | Dosing Regimen (Rat CIA Model) | Key Efficacy Readouts | Source |
| This compound | 10 mg/kg/day, p.o. (prophylactic) | Suppressed anti-collagen antibody production, fully prevented paw swelling, and normalized joint histology scores. | [15] |
| 3 or 10 mg/kg/day, p.o. (therapeutic) | Significantly reduced paw swelling and histological scores. | [15] | |
| Methotrexate | 1.5 mg/kg/day, p.o. | Reduced inflammatory cell infiltration, cartilage destruction, and bone erosion. | [16][17] |
| Etanercept | 1 mg/kg or 5 mg/kg, s.c. or i.v. | Modest effects on paw swelling as a single dose. Combination therapies show greater efficacy. | [18][19][20] |
Safety Profile of this compound: The Challenge of Treg Depletion
A critical aspect of the preclinical evaluation of this compound is its impact on regulatory T cells (Tregs). Prolonged administration of this compound in both rats and dogs has been shown to cause a dose-dependent reduction in the frequency of Tregs.[15] This depletion of the immunosuppressive Treg population can lead to a severe, multi-organ inflammatory pathology resembling IPEX (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked) syndrome.[15] This on-target toxicity presents a significant hurdle for the long-term clinical application of potent MALT1 inhibitors like this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
Objective: To induce an autoimmune arthritis in rats that mimics human rheumatoid arthritis for the evaluation of therapeutic agents.
Materials:
-
Male Wistar or Lewis rats (6-8 weeks old)
-
Bovine or porcine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30G)
Procedure:
-
Collagen Emulsion Preparation: Dissolve type II collagen in 0.1 M acetic acid at 4°C with gentle stirring overnight to a final concentration of 2 mg/mL. Prepare a 1:1 emulsion of the collagen solution with CFA (for primary immunization) or IFA (for booster immunization) by homogenizing the mixture until a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 100-200 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
Arthritis Assessment: Beginning around day 10, monitor the rats daily for signs of arthritis. Clinical severity is typically scored on a scale of 0-4 for each paw based on the degree of erythema, swelling, and joint deformity.
-
Treatment Administration: Therapeutic compounds can be administered prophylactically (starting at or before immunization) or therapeutically (after the onset of clinical signs).
LPS-Stimulated Cytokine Release in Human PBMCs
Objective: To assess the in vitro effect of a compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs isolated from whole blood via density gradient centrifugation (e.g., Ficoll-Paque)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI medium.
-
Compound Pre-treatment: Add the test compound at various concentrations to the wells and incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Flow Cytometry Analysis of Regulatory T Cells (Tregs)
Objective: To identify and quantify the population of regulatory T cells (CD4+CD25+Foxp3+) in a sample of peripheral blood or lymphoid tissue.
Materials:
-
Single-cell suspension of PBMCs or splenocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD25 (IL-2 receptor alpha chain, highly expressed on Tregs)
-
Foxp3 (Treg lineage-defining transcription factor)
-
-
Foxp3 staining buffer set (fixation and permeabilization buffers)
-
Flow cytometer
Procedure:
-
Surface Staining: Resuspend cells in FACS buffer. Add antibodies for surface markers (CD3, CD4, CD25) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in the fixation buffer and incubate for 20-30 minutes at room temperature. Wash the cells and then resuspend in the permeabilization buffer.
-
Intracellular Staining: Add the anti-Foxp3 antibody to the permeabilized cells and incubate for 30-45 minutes at room temperature in the dark.
-
Wash: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on lymphocytes, then single cells, then CD3+ T cells, and subsequently on CD4+ helper T cells. Within the CD4+ population, identify the Treg population as CD25+Foxp3+.
Visualizing the Mechanisms and Workflows
MALT1 Signaling Pathway
Caption: The MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the Rat Collagen-Induced Arthritis (CIA) Model
Caption: Workflow of the rat collagen-induced arthritis (CIA) model.
Conclusion
This compound demonstrates potent anti-inflammatory activity both in vitro and in vivo, validating MALT1 as a promising therapeutic target for inflammatory diseases. Its efficacy in the preclinical rat model of rheumatoid arthritis is comparable to or, in some aspects, superior to established therapies. However, the significant safety concern of Treg depletion and the potential for inducing a severe autoimmune-like syndrome with long-term administration necessitates careful consideration. Future research should focus on strategies to mitigate this on-target toxicity, such as intermittent dosing regimens or the development of MALT1 inhibitors with a more favorable therapeutic window that uncouples anti-inflammatory efficacy from Treg depletion. This comparative guide provides a foundational dataset for researchers to design further studies aimed at harnessing the therapeutic potential of MALT1 inhibition while ensuring patient safety.
References
- 1. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MALT | TargetMol [targetmol.com]
- 5. MALT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 14. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Etanercept Promotes Bone Formation via Suppression of Dickkopf-1 Expression in Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pjps.pk [pjps.pk]
- 20. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MLT-943 and ABBV-MALT1 in Preclinical Research
In the landscape of targeted therapies, inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) have emerged as a promising class of molecules for the treatment of certain cancers and autoimmune diseases. MALT1, a key enzyme in the NF-κB signaling pathway, plays a crucial role in the activation and proliferation of lymphocytes. This guide provides a head-to-head comparison of two prominent MALT1 inhibitors, MLT-943 and ABBV-MALT1, based on available preclinical data.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, in vitro and in vivo efficacy, and safety profiles of these two compounds. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
At a Glance: this compound vs. ABBV-MALT1
| Feature | This compound | ABBV-MALT1 |
| Primary Indication Studied | Autoimmune Disease (Rheumatoid Arthritis) | Oncology (B-Cell Lymphomas) |
| Mechanism of Action | Potent, selective, and orally active MALT1 protease inhibitor. | Potent, selective, allosteric MALT1 inhibitor. |
| Key Preclinical Findings | Effective in reducing inflammation in a rat model of collagen-induced arthritis.[1] Long-term administration is associated with a dose-dependent reduction in regulatory T cells (Tregs), leading to an IPEX-like pathology in animal models.[1] | Demonstrates potent single-agent activity in preclinical models of Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[2][3][4][5] Shows synergistic anti-tumor effects when combined with the BCL2 inhibitor venetoclax.[3][4][5][6][7] |
| Clinical Development | Preclinical | The clinical candidate, ABBV-525, is in Phase 1 clinical trials for relapsed/refractory B-cell non-Hodgkin lymphoma. |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and ABBV-MALT1 from various preclinical studies. It is important to note that these values were not determined in head-to-head experiments and thus, direct comparison should be made with caution as experimental conditions may have varied.
Table 1: In Vitro Potency
| Parameter | This compound | ABBV-MALT1 |
| MALT1 Protease Inhibition (Biochemical IC50) | Not explicitly reported | 349 nM[8] |
| Binding Affinity (KD) | Not explicitly reported | 37 nM[2][8][9] |
| IL-2 Secretion Inhibition (IC50) | Human PBMC: 70-90 nM[10][11] Jurkat T-cells (reporter assay): 40 nM[12][13] Whole Blood: 0.6-0.8 µM[10][11] | Human PBMC (EC50): 300 nM[8] |
| Cell Viability (EC50) | Not explicitly reported in lymphoma cell lines | OCI-LY3 (ABC-DLBCL): ~300 nM[2][8] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | ABBV-MALT1 |
| Animal Model | Rat Collagen-Induced Arthritis | Mouse Xenograft (ABC-DLBCL) |
| Dosing Regimen | 10 mg/kg, once daily, oral[10] | 30 mg/kg, twice daily, oral[8] |
| Efficacy | Suppressed anti-collagen antibody production, fully prevented paw swelling, and normalized joint histology scores.[10] | Efficacious in the OCI-LY10 CDX model (TGI of 73%).[8] |
| Pharmacokinetics (Cmax) | Rat (3 mg/kg, single dose): 0.7 nM[10] Mouse (3 mg/kg, single dose): 0.5 nM[10] | Not explicitly reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
MALT1 Signaling in T-Cell Activation and Regulation
MALT1 plays a critical role in T-cell receptor (TCR) signaling, leading to the activation of NF-κB and subsequent T-cell proliferation and cytokine release. However, MALT1 activity is also crucial for the maintenance of regulatory T-cells (Tregs), which are essential for immune tolerance.
Caption: MALT1's role in TCR signaling and Treg function.
MALT1 Signaling in B-Cell Lymphoma
In certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), chronic B-cell receptor (BCR) signaling leads to constitutive activation of the MALT1-dependent NF-κB pathway, promoting cell survival and proliferation.
Caption: MALT1's role in BCR signaling in B-cell lymphoma.
Experimental Workflow: In Vitro Cell Viability Assay
A common method to assess the efficacy of anti-cancer compounds is the cell viability assay, which measures the number of viable cells after treatment.
Caption: Workflow for a typical in vitro cell viability assay.
Experimental Protocols
MALT1 Protease Activity Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
Methodology: A fluorogenic MALT1 assay can be used to measure protease activity.[14][15][16] This assay typically involves the following steps:
-
Reagents: Purified recombinant MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and the test compound (e.g., ABBV-MALT1).
-
Procedure:
-
The MALT1 enzyme is pre-incubated with varying concentrations of the test compound in a microplate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The plate is incubated at a controlled temperature.
-
MALT1 cleavage of the substrate releases a fluorescent group (e.g., AMC), and the increase in fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of a compound on the viability and proliferation of cells in culture.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[17][18][19][20][21]
-
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Procedure:
-
Cells (e.g., OCI-LY3 lymphoma cells) are seeded in a multi-well plate and allowed to adhere or stabilize.
-
The cells are then treated with a range of concentrations of the test compound (e.g., ABBV-MALT1).
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from the viable cells to produce a luminescent signal.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The EC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of an anti-inflammatory compound in a model of rheumatoid arthritis.
Methodology: The CIA model is a well-established model for studying autoimmune arthritis.[1][22][23][24][25][26]
-
Induction of Arthritis:
-
Rats (e.g., Lewis rats) are immunized with an emulsion of type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant).
-
A booster immunization is typically given after a set period (e.g., 7 days).
-
-
Treatment:
-
Once arthritis is established (typically observed as paw swelling), animals are treated with the test compound (e.g., this compound) or a vehicle control, usually via oral gavage, for a specified duration.
-
-
Assessment of Efficacy:
-
Clinical Scoring: Paw swelling is measured regularly using calipers, and a clinical score is assigned based on the severity of inflammation.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Blood samples can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
ABC-DLBCL Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of a compound in a model of human B-cell lymphoma.
Methodology:
-
Tumor Implantation:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with human ABC-DLBCL cells (e.g., OCI-LY10).
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., ABBV-MALT1) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly with calipers. TGI is calculated by comparing the tumor growth in the treated group to the control group.
-
Survival Analysis: In some studies, the effect of the treatment on the overall survival of the animals is monitored.
-
Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target engagement and downstream signaling effects.
-
Conclusion
This compound and ABBV-MALT1 are both potent and selective inhibitors of MALT1 that have demonstrated significant efficacy in preclinical models of disease. This compound has shown promise in the context of autoimmune disease, effectively reducing inflammation in a rat model of arthritis. However, its long-term use is associated with a concerning reduction in regulatory T-cells, highlighting a potential safety liability.
In contrast, ABBV-MALT1 has been primarily investigated in the oncology setting, where it exhibits robust anti-tumor activity in preclinical models of ABC-DLBCL, a lymphoma subtype with high unmet medical need. The allosteric mechanism of ABBV-MALT1 and its synergistic effects with other targeted agents like venetoclax make it a particularly interesting clinical candidate. The progression of the related compound, ABBV-525, into Phase 1 clinical trials underscores the therapeutic potential of this approach.
While a direct experimental comparison is lacking, the available data suggests that both molecules are valuable research tools and potential therapeutics. The choice between these or similar MALT1 inhibitors for further development will likely depend on the specific disease indication, the therapeutic window, and the long-term safety profile. This guide provides a foundation for researchers to understand the key characteristics of this compound and ABBV-MALT1 and to inform the design of future studies in the field of MALT1 inhibition.
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Combining MALT1 and BCL2 inhibitors could block B-cell lymphomas | BioWorld [bioworld.com]
- 7. inhibition-of-malt1-and-bcl2-induces-synergistic-anti-tumor-activity-in-models-of-b-cell-lymphoma - Ask this paper | Bohrium [bohrium.com]
- 8. ABBV-MALT1 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | MALT | TargetMol [targetmol.com]
- 12. This compound (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. chondrex.com [chondrex.com]
- 25. inotiv.com [inotiv.com]
- 26. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for MLT-943 Not Publicly Available
Detailed safety protocols, including specific personal protective equipment (PPE) requirements and disposal plans for the MALT1 protease inhibitor MLT-943, are not readily accessible in the public domain. While information regarding its research applications and biological effects is available, comprehensive safety data sheets (SDS) and explicit handling instructions remain undisclosed by manufacturers and research publications.
Researchers, scientists, and drug development professionals seeking to handle this compound must directly request a Safety Data Sheet from the vendor. This document is the primary source for critical safety information, including but not limited to:
-
Hazard Identification: Detailed information on potential health effects, flammability, and reactivity.
-
Personal Protective Equipment (PPE): Specific requirements for eye, face, skin, and respiratory protection.
-
First-Aid Measures: Procedures for exposure incidents.
-
Handling and Storage: Guidelines for safe storage and use.
-
Disposal Considerations: Proper methods for waste disposal.
Available research indicates that this compound is a potent, selective, and orally active MALT1 protease inhibitor.[1][2] It has been used in in vivo studies with rats and mice, administered via oral gavage.[3][4] However, these studies do not provide the granular safety and handling information necessary for laboratory personnel.
Without access to a formal SDS, a definitive guide on the personal protective equipment and handling of this compound cannot be provided. It is imperative for any laboratory intending to use this compound to obtain and thoroughly review the official Safety Data Sheet from their supplier to ensure the safety of all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
